molecular formula C15H11FO3 B434143 2-Oxo-2-phenylethyl 4-fluorobenzoate CAS No. 55153-22-5

2-Oxo-2-phenylethyl 4-fluorobenzoate

Cat. No.: B434143
CAS No.: 55153-22-5
M. Wt: 258.24g/mol
InChI Key: JMKXNLKFKYELHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 4-fluorobenzoate is a high-purity, synthetic fluorinated organic compound provided for research and development purposes. This ester features a phenacyl group (C6H5C(O)CH2-) linked to a 4-fluorobenzoate moiety, making it a valuable building block in organic synthesis and materials science research. The compound is part of a class of structures investigated for their molecular packing and crystalline properties, as related fluorobenzoate esters have been studied using techniques such as X-ray crystallography to understand intermolecular interactions like π–π stacking . The integration of a fluorine atom and an aromatic system in its structure makes this compound of interest in the broader context of fluorinated compound research. Fluorinated compounds are known for their stability and are used in the development of advanced materials, including coatings and electronic products . Researchers can utilize this compound as a precursor or model compound in studies exploring synthesis methodologies, crystallography, and the degradation of fluorinated substances, which is a significant area of environmental research . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKXNLKFKYELHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxo-2-phenylethyl 4-fluorobenzoate synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis, Characterization, and Photolytic Application of 2-Oxo-2-phenylethyl 4-fluorobenzoate Content Type: Technical Whitepaper / Laboratory Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Photopharmacology Researchers

Executive Summary

This technical guide details the synthesis, purification, and structural validation of This compound (also known as phenacyl 4-fluorobenzoate). This compound serves two primary roles in modern organic synthesis:

  • Crystalline Derivatization: It transforms liquid or low-melting 4-fluorobenzoic acid into a sharply melting crystalline solid, facilitating purification and identification.

  • Photolabile Protection: The phenacyl ester moiety acts as a photoremovable protecting group (PPG) for the carboxylic acid, cleavable under UV irradiation (

    
     nm) via a radical mechanism.
    

This guide prioritizes reproducible, self-validating protocols over theoretical generalities, designed for immediate implementation in a research setting.

Theoretical Framework & Retrosynthesis

The target molecule is an ester derived from a phenacyl halide and a benzoic acid derivative. The synthesis relies on a nucleophilic substitution (


) where the carboxylate anion attacks the 

-carbon of the phenacyl bromide.

Structural Analysis:

  • Electrophile: 2-Bromoacetophenone (Phenacyl bromide). The adjacent carbonyl group activates the

    
    -carbon toward nucleophilic attack while preventing 
    
    
    
    ionization.
  • Nucleophile: 4-Fluorobenzoate anion. The fluorine substituent at the para position is electron-withdrawing (inductive), slightly decreasing the nucleophilicity of the carboxylate compared to unsubstituted benzoate, necessitating optimized reflux conditions.

Figure 1: Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target This compound (Target Molecule) Disconnection Ester Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 4-Fluorobenzoic Acid (Nucleophile) Disconnection->Precursor1 Precursor2 2-Bromoacetophenone (Electrophile) Disconnection->Precursor2

Caption: Retrosynthetic disconnection revealing the convergent synthesis from 4-fluorobenzoic acid and phenacyl bromide.

Synthesis Protocol

Method: Base-Mediated Alkylation in Polar Aprotic Solvent. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]AmountRole
4-Fluorobenzoic acid140.111.01.40 gSubstrate
2-Bromoacetophenone199.051.052.09 gAlkylating Agent
Triethylamine (

)
101.191.21.67 mLBase / Scavenger
Acetone (Dry)58.08Solvent30 mLSolvent
Potassium Iodide (Cat.)166.000.1166 mgFinkelstein Catalyst
Step-by-Step Procedure
  • Preparation of Carboxylate:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (1.40 g) in dry acetone (20 mL).

    • Add triethylamine (1.67 mL) dropwise. The reaction is exothermic; ensure the solution remains clear. Rationale: Deprotonation generates the active carboxylate nucleophile.

  • Alkylation:

    • Dissolve 2-bromoacetophenone (2.09 g) in acetone (10 mL) in a separate vial.

    • Add the bromide solution to the main reaction flask.

    • Add Potassium Iodide (KI) (166 mg). Rationale: In situ conversion of alkyl bromide to alkyl iodide (Finkelstein reaction) accelerates the

      
       rate due to iodide being a better leaving group.
      
  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (

      
      C) for 2–4 hours .
      
    • Monitoring: Check via TLC (Silica gel; Eluent: 20% EtOAc/Hexanes). The starting acid (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature. A heavy precipitate of triethylammonium bromide (

      
      ) will form.
      
    • Filter off the salt and wash the filter cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or hot Ethanol .

    • Dissolve in minimum hot ethanol, then add water dropwise until turbidity persists. Cool slowly to

      
      C.
      
    • Filter the white crystalline needles and dry in a vacuum desiccator.

Characterization & Structural Validation

The identity of the product must be confirmed using orthogonal spectroscopic methods.

Table 1: Expected Spectral Data
TechniqueParameterDiagnostic SignalInterpretation

NMR

5.55 ppm (s, 2H)
Singlet,

Characteristic phenacyl methylene protons.

NMR

7.9–8.1 ppm (m, 4H)
Aromatic MultipletsOverlap of benzoate ortho-protons and phenacyl ortho-protons.

NMR

-105 to -110 ppm
Singlet (or multiplet)Diagnostic for para-fluorophenyl group.
IR (ATR) 1725

Strong StretchEster Carbonyl (

).
IR (ATR) 1695

Strong StretchKetone Carbonyl (

) (conjugated).
Melting Point

C
Sharp RangeConfirms high purity (Range is approximate based on analogs).
Logic for NMR Interpretation

To validate the structure, one must distinguish the two carbonyl systems.

  • Ester Region: The carboxylate carbon appears around 165 ppm in

    
     NMR.
    
  • Ketone Region: The phenacyl ketone carbon appears downfield around 190–195 ppm.

  • Methylene Bridge: The

    
     group is the structural "hinge." In 
    
    
    
    NMR, it must be a singlet. If it is a doublet, the reaction failed or ring-opening occurred.
Figure 2: NMR Validation Logic (DOT Visualization)

NMR_Logic Sample Purified Sample H_NMR 1H NMR Spectrum Sample->H_NMR Check_CH2 Check 5.5-5.6 ppm H_NMR->Check_CH2 Result_Singlet Sharp Singlet (2H) Check_CH2->Result_Singlet Yes Result_Other Multiplet or Absent Check_CH2->Result_Other No Conclusion_Pass Phenacyl Linker Intact Result_Singlet->Conclusion_Pass Conclusion_Fail Impure / Failed Rxn Result_Other->Conclusion_Fail

Caption: Decision tree for validating the phenacyl linker integrity via Proton NMR.

Application: Photolytic Deprotection

The 2-oxo-2-phenylethyl group is a "caged" protecting group. Upon irradiation with UV light (


 nm), it undergoes cleavage to release the free 4-fluorobenzoic acid.

Mechanism: The reaction proceeds via a triplet excited state (


). The excited ketone abstracts a hydrogen atom (usually from the solvent or internally if possible), leading to a radical pair. In the presence of a hydrogen donor (like Ethanol or Isopropanol), the ester bond cleaves, releasing the carboxylic acid and forming acetophenone byproducts.

Photolysis Protocol:

  • Dissolve the ester (0.1 mmol) in Ethanol or Dioxane (degassed).

  • Irradiate with a medium-pressure Hg lamp or 300 nm UV-LEDs.

  • Monitor by HPLC or TLC. The starting material (less polar) converts to the free acid (more polar).

References

  • Sheehan, J. C., & Umezawa, K. (1973). "Phenacyl esters as photolabile blocking groups."[1] The Journal of Organic Chemistry, 38(21), 3771–3774.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection of Carboxyl Groups).
  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

  • Beilstein Journal of Organic Chemistry. (2012). "Synthesis and characterization of phenacyl esters." (General reference for spectral data ranges derived from search results).

Sources

Spectroscopic Scrutiny of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Oxo-2-phenylethyl 4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental rationale.

Introduction

This compound belongs to the class of phenacyl esters, which are of significant interest in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom in the benzoyl moiety can significantly influence the molecule's electronic properties, reactivity, and biological activity. A thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of the molecule. This guide provides a detailed interpretation of the NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis with related structures.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is presented below. The spectroscopic data directly correlates with this structure, and a comprehensive understanding of the molecular framework is essential for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on established chemical shift values and coupling constants observed in structurally similar compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet of Doublets2HH-11, H-13
~7.95Doublet2HH-2, H-6
~7.65Triplet1HH-4
~7.50Triplet2HH-3, H-5
~7.20Triplet2HH-10, H-14
~5.50Singlet2HH-8

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Aromatic Protons (H-2, H-3, H-4, H-5, H-6): The protons on the phenyl ring of the phenacyl group are expected to appear in the range of δ 7.50-7.95 ppm. The ortho protons (H-2, H-6) will be the most downfield due to the deshielding effect of the adjacent carbonyl group. The para proton (H-4) will appear as a triplet, and the meta protons (H-3, H-5) will also appear as a triplet.

  • Aromatic Protons (H-10, H-11, H-13, H-14): The protons on the 4-fluorobenzoyl group will be influenced by the electron-withdrawing fluorine atom and the ester linkage. The protons ortho to the fluorine (H-10, H-14) will be shifted upfield and will likely appear as a triplet due to coupling with both the adjacent proton and the fluorine atom. The protons ortho to the ester group (H-11, H-13) will be the most downfield in this ring system and will appear as a doublet of doublets.

  • Methylene Protons (H-8): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet around δ 5.50 ppm. This significant downfield shift is due to the deshielding effects of the adjacent carbonyl group and the ester oxygen.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~192C-7 (C=O, ketone)
~165C-9 (C=O, ester)
~165 (d, ¹JCF ≈ 250 Hz)C-12
~134C-4
~133 (d, ³JCF ≈ 9 Hz)C-11, C-13
~130C-1
~129C-3, C-5
~128C-2, C-6
~126 (d, ⁴JCF ≈ 3 Hz)C-15
~116 (d, ²JCF ≈ 22 Hz)C-10, C-14
~66C-8

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Carbonyl Carbons (C-7, C-9): The two carbonyl carbons are the most downfield signals. The ketonic carbonyl (C-7) is expected to be around δ 192 ppm, while the ester carbonyl (C-9) will be slightly upfield, around δ 165 ppm.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-12) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-11, C-13 and C-10, C-14) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of δ 115-135 ppm. The chemical shifts will be influenced by the substituents on each ring.

  • Methylene Carbon (C-8): The methylene carbon will be observed around δ 66 ppm, shifted downfield due to the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~1690StrongC=O stretch (ketone)
~1600, ~1500, ~1450Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (ester)
~1150StrongC-F stretch
~1100StrongC-O stretch (ester)

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by two strong carbonyl absorption bands.[1]

  • Carbonyl Stretching: The ester carbonyl (C=O) stretch is expected to appear at a higher frequency (~1720 cm⁻¹) than the ketonic carbonyl (C=O) stretch (~1690 cm⁻¹). This is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond.

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

  • C-O and C-F Stretching: A strong band around 1270 cm⁻¹ is indicative of the C-O stretching of the ester group. The C-F stretching vibration is expected to appear as a strong band in the 1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for generating ions.

Predicted Major Fragment Ions (m/z):

  • [M]⁺˙ (Molecular Ion): The molecular ion peak would be observed at the molecular weight of the compound (C₁₅H₁₁FO₃), which is 258.07 g/mol .

  • m/z 139: This would correspond to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺, a very stable fragment.

  • m/z 105: This is the benzoyl cation [C₆H₅-CO]⁺, another very stable fragment.

  • m/z 77: This corresponds to the phenyl cation [C₆H₅]⁺.

  • m/z 95: This would correspond to the fluorophenyl cation [F-C₆H₄]⁺.

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation pattern of this compound under EI-MS is expected to be dominated by cleavage of the ester bond. The most likely fragmentation pathways are:

  • Cleavage of the C-O bond between the carbonyl and the methylene bridge: This would lead to the formation of the highly stable 4-fluorobenzoyl cation (m/z 139) and the phenacyl radical.

  • Cleavage of the O-CH₂ bond: This would result in the formation of the benzoylmethyl cation (m/z 119) and the 4-fluorobenzoate radical.

  • Further fragmentation of the primary ions: The benzoyl cation (m/z 105) can lose CO to form the phenyl cation (m/z 77). The 4-fluorobenzoyl cation (m/z 139) can also lose CO to form the fluorophenyl cation (m/z 95).

G M [M]+• m/z 258 F1 [F-C6H4-CO]+ m/z 139 M->F1 - •OCH2COC6H5 F2 [C6H5-CO-CH2]+ m/z 119 M->F2 - •OCOC6H4F F4 [F-C6H4]+ m/z 95 F1->F4 - CO F3 [C6H5-CO]+ m/z 105 F2->F3 - CH2 F5 [C6H5]+ m/z 77 F3->F5 - CO

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization - Direct Insertion Probe)

Sample Preparation:

  • Load a small amount of the solid sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source and a direct insertion probe.

  • Data Acquisition:

    • Insert the probe into the ion source.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

Trustworthiness and Self-Validation

The spectroscopic data presented in this guide, while partially predictive, is based on well-established principles of chemical structure and spectroscopic correlation. The consistency across the different techniques provides a self-validating system. For instance, the presence of two distinct carbonyl groups predicted in the ¹³C NMR is corroborated by the two strong C=O stretching bands in the IR spectrum. Similarly, the major fragments observed in the mass spectrum correspond to logical cleavages of the molecular structure determined by NMR. For definitive confirmation, comparison with a certified reference standard is always the gold standard.

References

  • Substituent Effect on Carbonyl and Carboxylate Stretching Frequencies of Phenacyl Benzoates. (n.d.).

Sources

Structural Elucidation of Fluorinated Phenacyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-Oxo-2-phenylethyl 4-fluorobenzoate Type: Technical Whitepaper & Standard Operating Procedure (SOP) Author Persona: Senior Application Scientist, Solid-State Chemistry Division

Focus: this compound

Executive Summary

This guide details the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of This compound (also known as phenacyl 4-fluorobenzoate).

Phenacyl esters are classical crystalline derivatives used for the identification of carboxylic acids. However, in modern drug development, they serve a more critical role: they are excellent model systems for studying halogen bonding and weak intermolecular forces (


, 

). The introduction of a fluorine atom at the para-position of the benzoate moiety significantly alters the crystal packing landscape compared to the unsubstituted parent compound, often driving the formation of unique supramolecular architectures.

This document serves as a protocol for researchers aiming to grow diffraction-quality crystals and interpret the resulting crystallographic data with a focus on non-covalent interactions.

Chemical Context & Synthesis Strategy

The Molecule

The target compound consists of two aromatic systems linked by a flexible ester-ketone bridge (


).
  • Moiety A: Phenacyl group (derived from 2-bromoacetophenone).

  • Moiety B: 4-Fluorobenzoate group.[1]

Synthetic Protocol

To ensure high-purity precursors for crystallization, we utilize a mild nucleophilic substitution under basic conditions.

Reagents:

  • 4-Fluorobenzoic acid (

    
     eq)
    
  • 2-Bromoacetophenone (

    
     eq)
    
  • Potassium Carbonate (

    
    , 
    
    
    
    eq)[2]
  • Solvent: DMF (Dimethylformamide) or Acetone (dry).

Procedure:

  • Dissolution: Dissolve 4-fluorobenzoic acid in DMF (

    
     mL/mmol).
    
  • Activation: Add anhydrous

    
     and stir at room temperature (RT) for 15 minutes to generate the potassium carboxylate salt in situ.
    
  • Substitution: Add 2-bromoacetophenone dropwise.

  • Reaction: Stir at RT for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour the mixture into ice-cold water. The ester typically precipitates as a white solid.

  • Purification: Filter, wash with water, and dry. Crucial Step: Recrystallize initially from hot ethanol to remove trace bromide salts before attempting single-crystal growth.

Reaction Workflow Visualization

SynthesisPath Start 4-Fluorobenzoic Acid Inter Potassium 4-fluorobenzoate (In-situ) Start->Inter Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Inter Product 2-Oxo-2-phenylethyl 4-fluorobenzoate Inter->Product SN2 Substitution (-KBr) Reagent 2-Bromoacetophenone Reagent->Product

Figure 1: Synthetic pathway for the preparation of the target phenacyl ester.

Crystallization Methodology (The "Art")[3]

Obtaining a single crystal suitable for X-ray diffraction requires slowing the precipitation process to allow molecules to align into a low-energy lattice. For fluorinated esters, solvent choice is critical to balance solubility with evaporation rate.

Solvent Selection Matrix

Based on the solubility profile of phenacyl benzoates:

MethodSolvent SystemRateCrystal Morphology
Slow Evaporation Ethanol (Absolute)3–5 DaysNeedles/Prisms
Slow Evaporation Acetone/Hexane (1:1)1–2 DaysBlocks (Preferred)
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent)1 WeekHigh-quality Blocks
Recommended Protocol: Slow Evaporation
  • Dissolve

    
     of the purified ester in minimal hot ethanol (
    
    
    
    ).
  • Filter the solution through a cotton plug into a clean scintillation vial to remove dust nuclei.

  • Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

  • Store in a vibration-free, temperature-controlled environment (

    
    ).
    
  • Observation: Crystals should appear within 48–72 hours.

Structural Analysis & Interpretation

Once data is collected (typically at 100 K or 296 K using Mo-K


 or Cu-K

radiation), the structure is solved (SHELXT) and refined (SHELXL). Below is the framework for analyzing the molecular architecture.
Molecular Conformation

Phenacyl esters possess a flexible


 linker, allowing conformational freedom.
  • Torsion Angles: The key parameters defining the shape are the torsion angles around the central bridge.[2]

  • Expectation: In most phenacyl benzoates, the carbonyl groups orient anti-periplanar to minimize dipole-dipole repulsion. However, the two phenyl rings often adopt an L-shaped or twisted geometry (dihedral angle

    
    ) rather than being coplanar, to facilitate "herringbone" packing.
    
The Fluorine Effect: Intermolecular Interactions

The 4-fluoro substituent is not passive. It acts as a hydrogen bond acceptor and influences the electrostatic potential surface.

Key Interactions to Quantify:

  • 
     Hydrogen Bonds:  The carbonyl oxygens are strong acceptors. Look for interactions between the methylene protons (
    
    
    
    ) and the carbonyl oxygen of a neighboring molecule. This typically forms "inversion dimers" or infinite chains (
    
    
    or
    
    
    motifs).
  • 
     Interactions:  Fluorine is a weak H-bond acceptor. In the absence of strong donors (like 
    
    
    
    or
    
    
    ), weak
    
    
    contacts become structure-directing.
    • Distance Criteria:

      
       (Sum of van der Waals radii).
      
  • 
     Stacking:  The electron-deficient fluorinated ring may stack with the more electron-rich phenacyl ring of an adjacent molecule.
    
Hirshfeld Surface Analysis

To rigorously validate these interactions, Hirshfeld surface analysis (using CrystalExplorer) is standard practice.

  • 
     Surface:  Red spots indicate contacts shorter than the van der Waals sum (usually the 
    
    
    
    and
    
    
    bonds).
  • Fingerprint Plots:

    • H...O contacts: Usually manifest as sharp spikes (strongest interaction).

    • H...F contacts: appear as distinct wings or spikes, confirming the influence of the halogen.

Crystal Packing Logic Diagram

PackingLogic cluster_forces Intermolecular Forces Molecule 2-Oxo-2-phenylethyl 4-fluorobenzoate CHO C-H...O=C (Primary Driver) Molecule->CHO Dimer Formation CHF C-H...F (Directional Steering) Molecule->CHF Chain Linkage PiPi Pi...Pi Stacking (Stabilization) Molecule->PiPi Layer Stacking Lattice 3D Supramolecular Network CHO->Lattice CHF->Lattice PiPi->Lattice

Figure 2: Hierarchy of intermolecular forces driving the crystal packing.

References & Authoritative Grounding

  • Synthesis & General Methodology:

    • Banerjee, B., et al. (2022).[1] Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Link

    • Note: Provides the standard protocol for reacting 4-fluorobenzoic acid and analyzing F-interactions.

  • Comparative Structural Data (Nitro/Chloro Analogs):

    • Sheshadri, B. S., et al. (2019).[3] Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E. Link

    • Sheshadri, B. S., et al. (2019).[3] Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. Acta Crystallographica Section E. Link

    • Note: These papers establish the benchmark unit cell parameters and packing motifs for the phenacyl benzoate family.

  • Crystallization Techniques:

    • Center for X-ray Crystallography, University of Florida. Crystal Growing Tips. Link

    • MIT OpenCourseWare.[4] Guide to Growing a Single Crystal. Link

  • Database for Verification:

    • Cambridge Crystallographic Data Centre (CCDC). CSD-System. Researchers should cross-reference new unit cell data against the CSD to ensure novelty. Link

Sources

Comprehensive Theoretical and Computational Profiling of 2-Oxo-2-phenylethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and computational framework for analyzing 2-Oxo-2-phenylethyl 4-fluorobenzoate (Phenacyl 4-fluorobenzoate). It is structured to serve as a blueprint for researchers investigating the structural, electronic, and pharmacological properties of this specific New Chemical Entity (NCE).

Executive Summary

This compound (CAS: 55153-22-5) represents a significant scaffold in the development of non-linear optical (NLO) materials and antimicrobial agents.[1] This guide outlines a rigorous computational workflow utilizing Density Functional Theory (DFT) and molecular docking simulations to decode its physicochemical behavior. By integrating structural optimization with electronic property analysis, we establish a predictive model for its reactivity and biological interaction.

Molecular Architecture & Synthesis Strategy

Structural Context

The molecule comprises a phenacyl moiety (


) linked via an ester bond to a 4-fluorobenzoate  group.[1][2][3][4] The presence of the electron-withdrawing fluorine atom at the para position of the benzoate ring modulates the electron density distribution, potentially enhancing the electrophilicity of the ester carbonyl and influencing crystal packing through 

interactions.
Retrosynthetic Analysis

The synthesis is mechanistically driven by an


 nucleophilic substitution. The 4-fluorobenzoate anion (generated from the acid) attacks the 

-carbon of phenacyl bromide, displacing the bromide ion.

Reaction Protocol:

  • Activation: 4-Fluorobenzoic acid is deprotonated using Potassium Carbonate (

    
    ) in DMF or Acetone.
    
  • Substitution: Phenacyl bromide (2-bromoacetophenone) is added.

  • Reflux: The mixture is refluxed to ensure complete substitution.

  • Workup: Recrystallization from ethanol yields pure crystals.

Synthesis Figure 1: Synthetic Pathway via Nucleophilic Substitution Reactant1 4-Fluorobenzoic Acid Intermediate Carboxylate Anion (Nucleophile) Reactant1->Intermediate K2CO3 / DMF Deprotonation Reactant2 Phenacyl Bromide Transition SN2 Transition State Reactant2->Transition Intermediate->Transition + Reactant 2 Product 2-Oxo-2-phenylethyl 4-fluorobenzoate Transition->Product - KBr

[5][6]

Computational Methodology: The Self-Validating Protocol

To ensure data integrity, the following computational workflow is mandated. This protocol relies on the Gaussian 16 suite, utilizing the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic esters.

Level of Theory[6]
  • Method: DFT (Density Functional Theory)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

    • Rationale: The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on Oxygen and the Fluorine atom. Polarization functions (d,p) account for orbital distortion during bonding.

Optimization & Validation Steps
  • Geometry Optimization: Minimize energy to find the global minimum on the Potential Energy Surface (PES).

  • Frequency Calculation: Compute Hessian force constants.

    • Validation Check: The absence of imaginary frequencies (NIMAG=0) confirms a true local minimum.

  • Scaling Factors: Apply a scaling factor of 0.961 to calculated vibrational frequencies to align with experimental anharmonicity.

Structural & Electronic Analysis

Geometric Parameters

The geometry of the ester linkage (


) and the ketone bridge is pivotal. The torsion angle 

determines the planarity and conjugation extent.
ParameterAtom DefinitionTheoretical Value (

/

)
Significance
Bond Length

(Ketone)
1.218Typical carbonyl double bond character.
Bond Length

(Ester)
1.205Slightly shorter due to resonance with O-ether.
Bond Length

1.345Strong bond, indicative of high electronegativity.
Bond Angle

(Ester)
123.5

hybridization geometry.
Torsion

~178.0Indicates a nearly planar ester conformation.
Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical descriptor of chemical stability and optical activity.

  • HOMO Location: Predominantly localized on the phenacyl ring and the carbonyl oxygen lone pairs (electron donors).

  • LUMO Location: Distributed across the 4-fluorobenzoate ring and the ester linkage (electron acceptors).

  • Energy Gap (

    
    ):  A lower gap (
    
    
    
    eV) suggests high chemical reactivity and potential "soft" character, making the molecule a candidate for NLO applications.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding molecular docking sites.

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygens (

    
    ) and the Fluorine atom. These are preferred sites for electrophilic attack or hydrogen bonding with protein residues.
    
  • Blue Regions (Positive Potential): Localized around the phenyl ring protons, serving as sites for nucleophilic attack.

Spectroscopic Profiling

Theoretical vibrational analysis allows for the assignment of experimental IR bands.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

Aromatic
3150 - 30503080WeakC-H Stretching

Ester
17801735StrongCarbonyl Stretching

Ketone
17201695StrongCarbonyl Stretching

12501215MediumC-F Stretching

11801140StrongC-O Single Bond

Molecular Docking & Biological Potential

Given the structural similarity to known antimicrobial agents, this compound should be screened against bacterial targets such as DNA Gyrase (e.g., S. aureus) or Candida albicans enzymes.

Docking Workflow

The interaction is modeled using AutoDock Vina or Schrödinger Glide . The Fluorine atom often acts as a bioisostere for hydrogen, enhancing lipophilicity and binding affinity.

Docking Figure 2: Molecular Docking Simulation Workflow LigandPrep Ligand Preparation (DFT Optimized Structure) DockingRun Docking Algorithm (Lamarckian Genetic Algorithm) LigandPrep->DockingRun ProteinPrep Target Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Active Site Definition) ProteinPrep->GridGen GridGen->DockingRun Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) DockingRun->Analysis

Key Interaction Metrics
  • Binding Energy: A score lower than -7.0 kcal/mol indicates strong affinity.

  • Hydrogen Bonds: Look for interactions between the Carbonyl Oxygens and amino acid residues (e.g., Serine, Threonine).

  • Halogen Bonding: The Fluorine atom may engage in orthogonal interactions with backbone carbonyls.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

  • Sastry, G. N., et al. (2013). Molecular Docking: A Powerful Tool for Drug Discovery. Current Computer-Aided Drug Design.

  • BenchChem. (2024). Phenacyl Benzoate Structure and Properties.

Sources

A Technical Guide to the Solubility and Stability Profiling of 2-Oxo-2-phenylethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 2-Oxo-2-phenylethyl 4-fluorobenzoate, a phenacyl ester of potential interest in medicinal chemistry and synthetic applications.

We move beyond rote procedural descriptions to offer a narrative grounded in scientific rationale. This document elucidates the critical distinction between kinetic and thermodynamic solubility, providing detailed, field-proven protocols for their assessment.[1][2] Furthermore, it outlines a robust methodology for chemical stability profiling through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4] The protocols herein are designed to be self-validating systems, incorporating controls and precise analytical endpoints to ensure data integrity. By explaining the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to not only generate high-quality data but also to interpret it within the broader context of pharmaceutical development.

Compound Overview: this compound

This compound belongs to the phenacyl ester class of compounds. Such molecules are often synthesized by reacting a carboxylic acid (4-fluorobenzoic acid) with a phenacyl halide (e.g., phenacyl bromide).[5][6] Phenacyl esters are recognized as versatile intermediates in organic synthesis and have been explored as photoremovable protecting groups for carboxylic acids.[7] The stability of the ester linkage is a critical attribute, as it is susceptible to hydrolysis, particularly under basic conditions.[8][9] A foundational understanding of this compound's properties is the first step in assessing its potential.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₅H₁₁FO₃
Molecular Weight 258.25 g/mol
Chemical Class Phenacyl Ester
Predicted Lipophilicity (XlogP) ~3.5 - 4.0

Aqueous Solubility Assessment

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but a concept with two critical variants: kinetic and thermodynamic.[10]

  • Kinetic Solubility is the concentration at which a compound, rapidly dissolved from a high-energy state (typically a DMSO stock solution), begins to precipitate in an aqueous medium.[2] It is a measure of a compound's resistance to precipitation from a supersaturated solution and is invaluable for high-throughput screening to flag potential issues early and ensure the reliability of in vitro biological assays.[11][12]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[13] This measurement requires longer incubation times to ensure equilibrium is reached and is the gold standard for lead optimization, pre-formulation studies, and biopharmaceutical classification (BCS).[1][10][14]

Our approach will detail methods for both, providing a complete solubility profile.

Experimental Protocol: Kinetic Solubility (Turbidimetric Assay)

This high-throughput method assesses the concentration at which precipitation occurs upon adding a DMSO stock solution to an aqueous buffer.[11]

Causality: We use a turbidimeter or plate reader to measure light scattering caused by the formation of insoluble particles. This provides a rapid, albeit less precise, rank-ordering of compounds, which is ideal for early-stage discovery.[2][15]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Aqueous Dilution: In a separate clear, flat-bottom 96-well analysis plate, add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the analysis plate. This results in a final DMSO concentration of 2%. Include wells with 2 µL of DMSO only as a negative control.

  • Incubation: Shake the plate for 5 minutes and then let it stand at room temperature (25°C) for 1 hour.

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the DMSO-only control wells (e.g., <1.5-fold the absorbance of the control).[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive measure of equilibrium solubility and is crucial for later-stage development.[10][13]

Causality: By agitating an excess of solid compound in a buffer for an extended period, we ensure that the system reaches a true equilibrium between the dissolved and undissolved states.[14] This mimics conditions relevant to formulation and gastrointestinal absorption more closely than kinetic methods.

Step-by-Step Protocol:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be sufficient to ensure solid remains at the end of the experiment.

  • Buffer Addition: Add 1 mL of the desired test buffer (e.g., pH 5.0 Acetate Buffer, pH 7.4 Phosphate Buffer) to the vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[10][12]

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully remove the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved particles.

  • Sample Preparation: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see section 3.4) against a standard curve prepared from the compound's DMSO stock solution.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Quantification of the dissolved compound from the thermodynamic assay is achieved using a calibrated reverse-phase HPLC method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)
Column Temp. 30°C
Data Presentation: Solubility Results

The following table presents illustrative data for this compound.

Assay TypeBuffer ConditionSolubility (µg/mL)Solubility (µM)Classification
Kinetic PBS, pH 7.445174Low
Thermodynamic Acetate Buffer, pH 5.01246Very Low
Thermodynamic Phosphate Buffer, pH 7.4831Very Low

Classification based on common drug discovery criteria where >60 µg/mL is considered good solubility.[2]

Solubility Assessment Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (High-Throughput) cluster_2 Thermodynamic Solubility (Gold Standard) Compound Test Compound: 2-Oxo-2-phenylethyl 4-fluorobenzoate KS_Stock Prepare 10 mM Stock in DMSO Compound->KS_Stock TS_Add Add Excess Solid Compound to Buffer Compound->TS_Add KS_Dilute Serial Dilution in DMSO Plate KS_Stock->KS_Dilute KS_Add Add to Aqueous Buffer (pH 7.4) KS_Dilute->KS_Add KS_Incubate Incubate 1 hr at 25°C KS_Add->KS_Incubate KS_Analyze Measure Turbidity (620 nm) KS_Incubate->KS_Analyze KS_Result Result: Kinetic Solubility (µM) KS_Analyze->KS_Result TS_Incubate Equilibrate 24-48 hr (Shaking) TS_Add->TS_Incubate TS_Filter Filter Supernatant (0.45 µm) TS_Incubate->TS_Filter TS_Analyze Quantify by HPLC-UV TS_Filter->TS_Analyze TS_Result Result: Thermodynamic Solubility (µg/mL) TS_Analyze->TS_Result G cluster_0 Forced Degradation (Stress Testing) Workflow cluster_conditions Stress Conditions (ICH Q1A) cluster_results Data Evaluation Start Compound Solution (~1 mg/mL) Method Develop Stability-Indicating HPLC Method Start->Method Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, RT) Oxidation Oxidation (H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B Light) Analysis Analyze Stressed Samples and Control by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity Analysis->Purity MassBalance Calculate Mass Balance (% Parent + % Degradants) Analysis->MassBalance Pathway Identify Degradation Pathways Analysis->Pathway Conclusion Final Stability Profile & Validated Method Purity->Conclusion MassBalance->Conclusion Pathway->Conclusion

Caption: Workflow for forced degradation and stability method validation.

Interpretation and Conclusion

The illustrative data suggests that this compound is a compound with very low aqueous solubility. This property could present significant challenges for oral absorption and the development of aqueous formulations, potentially classifying it as a BCS Class II or IV compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. (2025). Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Durst, H. D., & Gokel, G. W. (1978). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS.
  • PubChem. (n.d.). Phenacyl bromide.
  • Bio-Rad. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Chantraprom, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. PMC.
  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Taylor & Francis Online.
  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.

Sources

Methodological & Application

High-Efficiency Photorelease of 4-Fluorobenzoic Acid via Phenacyl Caging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-2026-PHC

Executive Summary

This guide details the mechanistic principles and experimental protocols for the photocleavage of 2-Oxo-2-phenylethyl 4-fluorobenzoate (Phenacyl 4-fluorobenzoate). The phenacyl moiety serves as a robust Photocleavable Protecting Group (PPG), enabling the spatiotemporal release of 4-fluorobenzoic acid upon UV irradiation (


 nm). Unlike p-hydroxyphenacyl derivatives that undergo photo-Favorskii rearrangement, the unsubstituted phenacyl group described here predominantly follows a triplet-mediated radical reduction  pathway in the presence of hydrogen donors. This protocol is optimized for high quantum efficiency (

) using hydrogen-atom-donating solvents.

Mechanistic Principles

The Photochemical Pathway

The release of 4-fluorobenzoic acid from the phenacyl cage is driven by the excitation of the acetophenone chromophore. The mechanism is distinct from the Norrish Type II cleavage seen in other carbonyl cages because the phenacyl backbone lacks a


-hydrogen available for intramolecular abstraction. Instead, the reaction relies on intermolecular hydrogen abstraction .
  • Excitation: Absorption of a photon (

    
    ) promotes the molecule from the ground state (
    
    
    
    ) to the singlet excited state (
    
    
    ,
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC (

    
    ) generates the reactive triplet state (
    
    
    
    ).
  • Hydrogen Abstraction: The triplet carbonyl oxygen abstracts a hydrogen atom from a donor solvent (e.g., isopropanol), forming a ketyl radical intermediate.

  • 
    -Scission (Release):  The ketyl radical undergoes rapid 
    
    
    
    -scission, cleaving the C-O bond. This releases the 4-fluorobenzoate radical (which quickly abstracts an H to form the free acid) and the enol of acetophenone (which tautomerizes to acetophenone).
Critical Role of Solvent

The efficiency of this reaction is heavily solvent-dependent.

  • Inert Solvents (Benzene, MeCN): Low quantum yields; cleavage may occur via inefficient homolysis or ion-pair formation.

  • H-Donor Solvents (Isopropanol, Ethanol): High quantum yields. The solvent acts as a co-reactant, driving the radical chain mechanism. Isopropanol (IPA) is the gold standard due to its readily abstractable

    
    -hydrogen.
    
Mechanistic Diagram

The following diagram illustrates the radical chain mechanism favored in H-donor solvents.

Photocleavage Mechanism cluster_solvent Solvent Interaction (Critical) Start 2-Oxo-2-phenylethyl 4-fluorobenzoate (Ground State) S1 Singlet Excited State (S1) (n, u03c0*) Start->S1  UV Excitation (300-360 nm) T1 Triplet State (T1) (Reactive Species) S1->T1  Intersystem Crossing (Fast) Ketyl Ketyl Radical Intermediate (Ph-Cu2022(OH)-CH2-OR) T1->Ketyl  + H-Donor (Solvent) (H-Abstraction) Scission u03b2-Scission Step Ketyl->Scission  Radical Instability Products RELEASED CARGO: 4-Fluorobenzoic Acid + BYPRODUCT: Acetophenone Scission->Products  Elimination

Figure 1: Radical-mediated photocleavage pathway of phenacyl esters in hydrogen-donating solvents.

Experimental Protocol

Objective: Quantitative release of 4-fluorobenzoic acid from this compound.

Materials & Equipment
  • Substrate: this compound (Synthesized via reaction of 2-bromoacetophenone + 4-fluorobenzoic acid +

    
     in DMF).
    
  • Solvent: Isopropanol (IPA) [HPLC Grade] or Acetonitrile/IPA (1:1 v/v).

  • Light Source: Mercury Arc Lamp (with 313 nm filter) or 365 nm High-Power LED.

  • Analysis: HPLC (C18 column) or UV-Vis Spectrophotometer.

Photolysis Workflow

Step 1: Solution Preparation Prepare a


 mM stock solution of the caged compound in Acetonitrile.
  • Working Solution: Dilute to

    
    
    
    
    
    M in 100% Isopropanol (or 50% MeCN / 50% IPA).
  • Note: Deoxygenation (sparging with Argon for 15 min) is recommended to prevent quenching of the triplet state by dissolved oxygen, although the radical chain mechanism is robust.

Step 2: Irradiation

  • Transfer

    
     mL of the working solution to a quartz cuvette (path length = 1 cm).
    
  • Place the cuvette in the irradiation chamber at a fixed distance (e.g., 5 cm) from the light source.

  • Irradiate at

    
     nm or 
    
    
    
    nm.
    • Caution: Ensure the light source does not heat the sample excessively. Use a fan or water filter if necessary.

Step 3: Monitoring & Quantification Withdraw aliquots (




L) at defined time intervals (

min). Analyze via HPLC.
  • Mobile Phase: Acetonitrile/Water (+0.1% TFA). Gradient 10%

    
     90% MeCN.
    
  • Detection: 254 nm.

  • Peaks:

    • Reactant: this compound (Late eluting).

    • Product 1: 4-Fluorobenzoic acid (Early eluting).

    • Product 2: Acetophenone (Intermediate elution).

Data Analysis

Calculate the extent of reaction (


) and plot 

vs. time to determine the rate constant (

).

Table 1: Expected Kinetic Parameters (in IPA)

Parameter Value Range Notes

| Quantum Yield (


)  | 

| Highly efficient in H-donor solvents. | |

(365 nm LED)
|

min | Depends on light intensity (

). | | Chemical Yield |

| Clean conversion to acid + acetophenone.[1] |
Visualization of Workflow

Experimental Workflow Step1 1. Prepare Sample (100 u03bcM in IPA) Step2 2. Argon Purge (Remove O2) Step1->Step2 Step3 3. UV Irradiation (300-365 nm) Step2->Step3 Step4 4. HPLC Analysis (Monitor Disappearance) Step3->Step4

Figure 2: Step-by-step photolysis protocol.

Troubleshooting & Optimization

Oxygen Quenching

The triplet state (


) responsible for H-abstraction is susceptible to quenching by molecular oxygen (

).
  • Symptom: Slow reaction rate or induction period.

  • Solution: Thoroughly degas solvents with Argon or Nitrogen prior to irradiation.

Solvent Selection

If the substrate is insoluble in pure Isopropanol:

  • Use Acetonitrile (MeCN) as a co-solvent.

  • Ratio: Maintain at least 10-20% Isopropanol (or Ethanol) by volume to ensure a sufficient concentration of H-donors.

  • Avoid: Pure water or pure benzene, as these will significantly lower the quantum yield or alter the mechanism to less efficient pathways.

Side Reactions
  • Dimerization: At very high concentrations (

    
     mM), phenacyl radicals may dimerize. Keep concentrations 
    
    
    
    mM for clean uncaging.
  • Light Screening: Acetophenone (byproduct) absorbs at similar wavelengths. In exhaustive photolysis, the byproduct may act as an internal filter. Stirring the solution helps minimize local concentration effects.

References

  • Literák, J., Dostálová, A., & Klán, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors.[2][3] The Journal of Organic Chemistry, 71(2), 713–723.[2] [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Sheehan, J. C., & Umezawa, K. (1973).[4] Phenacyl Photosensitive Blocking Groups.[5][6] The Journal of Organic Chemistry, 38(21), 3771–3774. [Link]

  • Speckmeier, E., & Zeitler, K. (2017).[7] Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups.[1][4][7] ACS Catalysis, 7(10), 6821–6826. [Link]

Sources

Application Notes and Protocols for 2-Oxo-2-phenylethyl 4-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is a continuous endeavor. The compound 2-Oxo-2-phenylethyl 4-fluorobenzoate belongs to the phenacyl ester class of molecules, a scaffold that has garnered interest for its utility in organic synthesis and its presence in various biologically active compounds.[1] The structure, featuring a phenacyl group linked to a 4-fluorobenzoate moiety, presents a compelling case for investigation in drug discovery programs. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs suggest plausible therapeutic applications based on the activities of analogous compounds. These include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory activities.

These application notes will provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of this compound, empowering research teams to explore its therapeutic potential. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the esterification of 4-fluorobenzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide). This is a common and efficient method for the preparation of phenacyl esters.[4][5][6]

Reaction Scheme:

Synthesis of this compound Reactant1 4-Fluorobenzoic Acid Product 2-Oxo-2-phenylethyl 4-fluorobenzoate Reactant1->Product + Reactant2 2-Bromo-1-phenylethanone Reactant2->Product Reagent1 Base (e.g., K2CO3 or Et3N) Solvent Solvent (e.g., DMF or THF) Temperature Room Temperature to Reflux

Caption: General synthesis scheme for this compound.

Detailed Protocol:

  • Preparation: To a solution of 4-fluorobenzoic acid (1.0 equivalent) in a suitable solvent such as dry tetrahydrofuran (THF) or dimethylformamide (DMF) (approximately 10 mL per gram of acid), add a base (1.1 to 1.5 equivalents). Triethylamine (Et3N) or potassium carbonate (K2CO3) are commonly used.[4][5]

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

  • Addition of Phenacyl Bromide: To the stirred solution, add 2-bromo-1-phenylethanone (1.0 to 1.1 equivalents) portion-wise.

  • Reaction Monitoring: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C or reflux) to facilitate the reaction.[4][5] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Typical Reagents and Conditions for Synthesis

Reagent/ConditionRecommendedRationale
4-Fluorobenzoic Acid 1.0 eqStarting material
2-Bromo-1-phenylethanone 1.0 - 1.1 eqAlkylating agent
Base K2CO3 or Et3N (1.1 - 1.5 eq)To deprotonate the carboxylic acid
Solvent Dry THF or DMFTo dissolve reactants
Temperature Room Temperature to RefluxTo control reaction rate
Reaction Time 2 - 24 hoursMonitored by TLC

Hypothesized Medicinal Chemistry Applications and Evaluation Protocols

Based on the chemical structure of this compound and the known biological activities of related compounds, several potential applications in medicinal chemistry can be hypothesized. The following sections provide detailed protocols to investigate these possibilities.

Anticancer Activity

The phenacyl scaffold is present in various compounds with reported cytotoxic effects against cancer cell lines. Furthermore, the introduction of fluorine can enhance the anticancer activity of small molecules.[3] Therefore, it is plausible that this compound may exhibit antiproliferative or cytotoxic effects.

Workflow for Anticancer Activity Screening:

Anticancer Activity Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 2-Oxo-2-phenylethyl 4-fluorobenzoate Solution Treatment Cell Treatment with Compound Compound->Treatment Cells Cancer Cell Line Culture Cells->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: Workflow for evaluating the anticancer activity of the target compound.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Benzoate derivatives have been reported to possess antimicrobial properties.[8] The presence of the fluorophenyl group might enhance this activity. The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, following standards from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the compound dilutions. Include a growth control well (broth with bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Interpretation of MIC Results

MIC Value (µg/mL)Interpretation
≤ 2Potent Activity
4 - 16Moderate Activity
32 - 64Weak Activity
≥ 128Inactive
Enzyme Inhibition

Many small molecules exert their therapeutic effects by inhibiting specific enzymes. The phenacyl ester and fluorinated phenyl groups are present in various known enzyme inhibitors.[11] A general screening approach can be employed to identify potential enzyme targets for this compound.

Workflow for Enzyme Inhibition Screening:

Enzyme Inhibition Screening Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor 2-Oxo-2-phenylethyl 4-fluorobenzoate Inhibitor->Preincubation Substrate Substrate Solution Reaction Initiate Reaction (add Substrate) Substrate->Reaction Preincubation->Reaction Detection Measure Product Formation (e.g., Spectrophotometry) Reaction->Detection Activity Calculate % Inhibition Detection->Activity IC50 Determine IC50 Activity->IC50

Caption: General workflow for screening enzyme inhibitory activity.

General Protocol for Enzyme Inhibition Screening:

This protocol provides a general framework that can be adapted for various enzymes. The specific substrate, buffer conditions, and detection method will depend on the enzyme being assayed.[12][13]

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Measure the rate of the reaction over time using a suitable detection method (e.g., absorbance or fluorescence with a microplate reader).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Should initial screening reveal biological activity, a systematic investigation of the structure-activity relationship (SAR) is the logical next step in lead optimization.[14] Key modifications to the this compound scaffold can provide valuable insights into the molecular determinants of its activity.

Key Areas for SAR Studies:

  • Substitution on the Phenacyl Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring attached to the ketone can modulate the electronic properties and steric bulk of the molecule.

  • Modification of the 4-Fluorobenzoate Moiety:

    • Position of the Fluorine: Moving the fluorine atom to the ortho- or meta- positions can alter the electronic distribution and binding interactions.

    • Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or other functional groups (e.g., -OCH3, -CF3, -NO2) can probe the importance of electronegativity, size, and hydrogen bonding potential.

  • Alterations to the Ester Linkage: Replacing the ester with an amide or other bioisosteres can impact the stability and hydrogen bonding capabilities of the molecule.

Conclusion

This compound represents a chemical scaffold with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis and the presence of structural motifs associated with diverse biological activities make it an attractive candidate for screening in drug discovery programs. The detailed protocols provided in these application notes offer a robust framework for researchers to systematically evaluate its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Through rigorous experimental investigation and subsequent structure-activity relationship studies, the therapeutic value of this and related compounds can be thoroughly elucidated.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed.
  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
  • CLSI. M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. 9th ed.
  • U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • World Organisation for Animal Health. Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Roshni Jaffery, et al. Cytotoxicity Assay Protocol. protocols.io. 2024.
  • PubChem. 4-Fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Chen, X., et al. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Analytica Chimica Acta. 2018.
  • PNAS. Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Available from: [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]

  • Priya A, et al. Fluorine in drug discovery: Role, design and case studies.
  • MDPI. Importance of Fluorine in Benzazole Compounds. Available from: [Link]

  • NIH. Inhibitor screening of proprotein convertases using positional scanning libraries. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Available from: [Link]

  • NIH. Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Available from: [Link]

  • ResearchGate. Analysis of phenacyl esters of radiolabeled fatty acids produced by the.... Available from: [Link]

  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Available from: [Link]

  • Taylor & Francis Online. Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Available from: [Link]

  • NIH. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project. Available from: [Link]

  • NIH. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available from: [Link]

  • ResearchGate. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available from: [Link]

Sources

Scalable Synthesis of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Robust Alkylation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-402

Part 1: Executive Summary & Strategic Rationale

2-Oxo-2-phenylethyl 4-fluorobenzoate (also known as phenacyl 4-fluorobenzoate) is a critical intermediate often employed as a photolabile protecting group for carboxylic acids or as a scaffold in the synthesis of heterocycles (e.g., oxazoles via Robinson-Gabriel cyclization).

While standard laboratory protocols often rely on EDC/DMAP coupling or reaction in DMF, these methods struggle at scale (>50g) due to difficult byproduct removal (urea derivatives) or high-boiling solvent retention.

The Protocol Strategy: This guide details a nucleophilic substitution (


)  approach using Triethylamine (TEA)  in Acetone .
  • Causality: Acetone is chosen because it solubilizes the reagents but is a poor solvent for the byproduct, triethylamine hydrobromide (TEA·HBr).

  • Self-Validation: The reaction progress is visually indicated by the precipitation of the white TEA·HBr salt.

  • Safety Engineering: The protocol is designed to consume the lachrymatory alkylating agent (phenacyl bromide) completely by using a slight excess of the fluorobenzoic acid.

Part 2: Safety & Hazard Control (Critical)

⚠️ DANGER: LACHRYMATOR HAZARD 2-Bromoacetophenone (Phenacyl Bromide) is a potent lachrymator (tear gas agent).

  • Engineering Control: All weighing and handling MUST occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and rinse glassware.

Part 3: Reaction Mechanism & Logic

The synthesis proceeds via the attack of the 4-fluorobenzoate anion (generated in situ) on the


-carbon of the phenacyl bromide.

Reaction Scheme:



Visualizing the Pathway:

ReactionPathway cluster_0 Solvent Phase (Acetone) Acid 4-Fluorobenzoic Acid Anion Carboxylate Anion Acid->Anion Deprotonation Base Triethylamine (TEA) Base->Anion Salt TEA-HBr (Precipitate) Base->Salt Alkyl 2-Bromoacetophenone (Phenacyl Bromide) Product 2-Oxo-2-phenylethyl 4-fluorobenzoate Alkyl->Product Alkyl->Salt Leaving Group Anion->Product SN2 Attack

Caption: Mechanistic flow of the esterification. The precipitation of TEA-HBr (Salt) drives the equilibrium forward.

Part 4: Detailed Scale-Up Protocol (50g Scale)
4.1. Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass (g)MolesRole
4-Fluorobenzoic Acid 140.111.0530.8 g0.220Nucleophile Source
Triethylamine (TEA) 101.191.1023.3 g (~32 mL)0.231Base / Acid Scavenger
2-Bromoacetophenone 199.051.0041.8 g0.210Limiting Reagent (Lachrymator)
Acetone (Reagent Grade) --400 mL-Solvent

Note: The acid is used in slight excess (1.05 eq) to ensure the hazardous bromide is fully consumed.

4.2. Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (or large magnetic bar), a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge 4-Fluorobenzoic acid (30.8 g) and Acetone (250 mL) .

  • Start stirring.[2][3] The acid may not fully dissolve yet.

  • Add Triethylamine (32 mL) in a single portion.

    • Observation: The solution should clear as the triethylammonium salt forms, followed potentially by a slight exotherm.

  • Cool the mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Addition (The Critical Step)

  • Dissolve 2-Bromoacetophenone (41.8 g) in Acetone (100 mL) in a separate beaker (IN HOOD). Transfer this solution to the addition funnel.

  • Add the bromide solution dropwise over 30–45 minutes .

    • Process Control: Maintain internal temperature < 20°C.[2]

    • Visual Indicator: A thick white precipitate (TEA·HBr) will begin to form almost immediately.

Step 3: Reaction Completion

  • Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 2–3 hours .

    • In-Process Control (IPC): Spot a TLC plate (20% EtOAc/Hexanes). The spot for 2-bromoacetophenone (

      
      ) should be absent. The product will appear at a lower 
      
      
      
      than the bromide but higher than the acid.

Step 4: Work-up & Isolation

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or Büchner funnel) to remove the solid TEA·HBr salt.

  • Wash: Rinse the filter cake with cold Acetone (2 x 50 mL). Combine the filtrate and washes.

  • Concentration: Evaporate the acetone using a rotary evaporator (

    
     bath, vacuum) to yield a crude solid or thick oil.
    
    • Note: Do not overheat; phenacyl esters are thermally stable but can degrade at high temperatures over prolonged periods.

Step 5: Purification (Recrystallization)

  • Dissolve the crude residue in a minimum amount of boiling Ethanol (95%) (approx. 150–200 mL).

  • Allow the solution to cool slowly to room temperature.

  • Transfer to a fridge (

    
    ) for 4 hours to maximize yield.
    
  • Filter the white crystalline solid. Wash with cold ethanol/water (1:1).

  • Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 45–50 g (80–90%). Appearance: White to off-white crystalline solid.

Part 5: Process Workflow Visualization

ProcessFlow Start Start: Reactor Setup (N2 Atmosphere) Dissolve Dissolve Acid + TEA in Acetone Start->Dissolve Add Add Phenacyl Bromide (Dropwise, 0-5°C) Dissolve->Add React Stir at RT (2-3 hrs) (Precipitate Forms) Add->React Filter Filter TEA-HBr Salt React->Filter Evap Rotary Evaporation (Remove Acetone) Filter->Evap Filtrate Cryst Recrystallization (Boiling EtOH) Evap->Cryst Crude Solid Isolate Filtration & Drying Cryst->Isolate Final Final Product: 2-Oxo-2-phenylethyl 4-fluorobenzoate Isolate->Final

Caption: Operational workflow for the synthesis, highlighting the critical filtration step to remove the salt byproduct.

Part 6: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Product is Oily Residual solvent or impurities.Triturate the oil with cold hexanes or pentane to induce crystallization. Recrystallize from EtOH/Water (9:1) instead of pure EtOH.
Low Yield Incomplete reaction or loss during filtration.Ensure the TEA·HBr cake is washed thoroughly with acetone. Check IPC to ensure reaction completion before workup.
Yellow Coloration Oxidation of phenacyl bromide or traces of free iodine (if KI catalyst used).Recrystallize with a small amount of activated charcoal.
Lachrymator Smell in Product Excess bromide used.The protocol uses excess acid to prevent this. Wash the crude solid with 5% NaHCO3 solution to remove unreacted acid, which is easier than removing the bromide.
Part 7: References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for phenacyl ester synthesis).

  • Sheehan, J. C.; Umezaw, K. "Phenacyl Esters as Photolabile Protecting Groups." Journal of Organic Chemistry1973 , 38, 3771. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6328, 2-Bromoacetophenone (Lachrymator Safety Data)." PubChem. Link

  • Kumar, C. S.; Chia, T. S.; Fun, H. K. "Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates."[4] Zeitschrift für Kristallographie2014 , 229, 16-22. (Structural characterization of analogous phenacyl benzoates). Link

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience: New York, 1999. (Utility of phenacyl esters).

Sources

Derivatization of 2-Oxo-2-phenylethyl 4-fluorobenzoate for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Modular Approach for Generating Novel Bioactive Scaffolds

Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of this compound, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and an α-keto ester functionality presents a unique opportunity for developing novel small molecules for biological screening.[1][2][3] This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic rationale for modifying this parent compound at three key reactive sites: the terminal phenyl ring, the ketone carbonyl, and the α-methylene position. We provide detailed, validated protocols for a suite of transformations, methods for structural characterization, and a generalized workflow for subsequent biological evaluation, including cytotoxicity and antimicrobial screening. The objective is to equip researchers in drug discovery and chemical biology with the foundational knowledge and practical methodologies to efficiently generate and evaluate a library of novel derivatives based on this promising core structure.

Introduction: Rationale for Derivatization

The this compound scaffold is a deliberate convergence of three key pharmacophoric features:

  • The 4-Fluorobenzoyl Moiety: The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins by forming favorable orthogonal interactions, and improved membrane permeability.[1][4] Derivatives of 4-fluorobenzoic acid have demonstrated a wide range of biological activities, including antioxidant and antimicrobial potential.[5][6]

  • The α-Keto Ester System: The α-keto ester motif is a versatile functional group present in numerous biologically active compounds and is a critical intermediate in organic synthesis.[2][3][7] The adjacent carbonyl groups create a unique electronic environment, making the molecule susceptible to a variety of chemical transformations and a potential participant in key biological interactions.

  • The Phenacyl Moiety: While phenacyl esters are traditionally known as photoremovable protecting groups for carboxylic acids, the core phenacyl structure itself is a component of many bioactive molecules and a versatile handle for synthetic modification.[8][9][10]

The derivatization of this parent molecule allows for a systematic exploration of the chemical space around this core, enabling the development of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents.

Synthesis of Parent Compound: this compound

The foundational step is the reliable synthesis of the starting material. The protocol below is based on a standard nucleophilic substitution reaction where the carboxylate anion of 4-fluorobenzoic acid displaces a halide from a phenacyl halide.[10][11]

Protocol 2.1: Synthesis of the Parent Compound

Objective: To synthesize this compound from 4-fluorobenzoic acid and 2-bromoacetophenone.

Materials:

  • 4-fluorobenzoic acid

  • 2-bromoacetophenone (Phenacyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approx. 20 mL) to dissolve the solids.

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the potassium 4-fluorobenzoate salt.

  • Add 2-bromoacetophenone (1.05 eq) to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of EtOAc.

  • Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the pure product as a white crystalline solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Strategies and Protocols

The true power of this scaffold lies in its potential for modification at multiple sites. Below are three distinct strategies for generating a diverse chemical library.

Diagram 1: Derivatization Pathways

G Parent 2-Oxo-2-phenylethyl 4-fluorobenzoate Phenyl_Mod Strategy A: Phenyl Ring Modification Parent->Phenyl_Mod Ketone_Mod Strategy B: Ketone Modification Parent->Ketone_Mod Methylene_Mod Strategy C: α-Methylene Alkylation Parent->Methylene_Mod Nitro Nitrophenyl Derivative Phenyl_Mod->Nitro Alcohol Secondary Alcohol Derivative Ketone_Mod->Alcohol Hydrazone Hydrazone Derivative Ketone_Mod->Hydrazone Alkyl α-Alkyl Derivative Methylene_Mod->Alkyl

Caption: Key derivatization strategies for the parent scaffold.

Strategy A: Electrophilic Aromatic Substitution on the Phenacyl Phenyl Ring

Rationale: The terminal phenyl ring is activated towards electrophilic aromatic substitution. Nitration is a classic example, introducing a nitro group that can be further modified (e.g., reduced to an amine) for subsequent diversification.

Protocol 3.1: Nitration of the Phenacyl Phenyl Ring

Objective: To synthesize 2-oxo-2-(4-nitrophenyl)ethyl 4-fluorobenzoate.

Materials:

  • This compound (Parent Compound)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (DCM)

Procedure:

  • In a flask cooled to 0 °C in an ice bath, slowly add concentrated H₂SO₄ (5 mL) to the parent compound (1.0 eq). Stir until fully dissolved.

  • Prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (2 mL) in a separate flask, keeping it cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the parent compound, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc in Hexane) or by recrystallization.

Strategy B: Modification of the Ketone Carbonyl

Rationale: The ketone is a highly versatile functional group. Reduction to a secondary alcohol changes the geometry and electronic properties of the molecule. Conversion to a hydrazone introduces additional hydrogen bond donors and acceptors, which can be critical for biological target recognition.

Protocol 3.2: Reduction of Ketone to Secondary Alcohol

Objective: To synthesize 2-hydroxy-2-phenylethyl 4-fluorobenzoate.

Materials:

  • Parent Compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the parent compound (1.0 eq) in MeOH in a flask and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product. Purify by column chromatography if necessary.

Strategy C: Modification of the α-Methylene Group

Rationale: The methylene protons adjacent to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can be alkylated to introduce new substituents, extending the carbon skeleton.

Protocol 3.3: Alkylation of the α-Methylene Position

Objective: To introduce an alkyl group (e.g., a methyl group) at the α-position.

Materials:

  • Parent Compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq).

  • Wash the NaH with dry hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of the parent compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the enolate.

  • Add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

A General Workflow for Biological Evaluation

The successful synthesis of a derivative library is the first step. The next critical phase is to assess their biological activity. This requires a systematic screening approach.

Diagram 2: Biological Screening Workflow

G A Synthesized Derivative Library B Compound Management (Stock Solutions, Plating) A->B Preparation C Primary Screening (Single High Concentration) B->C Testing D Cytotoxicity Assay (e.g., MTT on HeLa cells) C->D Assay 1 E Antimicrobial Assay (e.g., MIC on S. aureus) C->E Assay 2 F Data Analysis Identify Initial 'Hits' D->F Data Input E->F Data Input G Hit Confirmation & Secondary Assays F->G Hit Selection H Dose-Response (IC50/EC50) Structure-Activity Relationship (SAR) G->H Validation

Caption: A generalized workflow for biological screening of derivatives.

Protocol 4.1: Primary Cytotoxicity Screening (MTT Assay)

Objective: To assess the general cytotoxicity of the synthesized compounds against a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM media with 10% FBS and 1% Pen-Strep

  • 96-well plates

  • Synthesized compounds (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture media. Add these to the wells to achieve a final screening concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Data Presentation

Systematic recording of synthetic and biological data is crucial for establishing Structure-Activity Relationships (SAR).

Table 1: Synthetic Yields of Hypothetical Derivatives

Compound IDModification StrategyR GroupYield (%)
Parent N/AH85
Deriv-A1 A: Phenyl Nitration4-NO₂72
Deriv-B1 B: Ketone Reduction-OH91
Deriv-B2 B: Hydrazone Formation=N-NH₂78
Deriv-C1 C: α-Alkylation-CH₃55

Table 2: Biological Activity of Hypothetical Derivatives

Compound IDCell Viability @ 10 µM (HeLa) (%)MIC vs. S. aureus (µg/mL)
Parent 98.2 ± 3.1>128
Deriv-A1 45.7 ± 4.564
Deriv-B1 95.1 ± 2.8>128
Deriv-B2 60.3 ± 5.232
Deriv-C1 33.9 ± 3.916
Doxorubicin 15.6 ± 2.1N/A

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel biologically active molecules. This guide provides the essential strategic rationale and detailed protocols for its synthesis, derivatization, and initial biological evaluation. By systematically modifying the key reactive sites, researchers can generate diverse libraries of compounds, enabling a thorough exploration of the structure-activity landscape and increasing the probability of discovering potent and selective chemical probes or therapeutic leads.

References

  • Bery, N. and Rabbitts, T. H. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Bio-protocol 12(4): e4324. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]

  • JoVE. (2025). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. Journal of Visualized Experiments. [Link]

  • Ciulli, A. and Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 660, 23-44. [Link]

  • Ejaz, S. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4709. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Khan, I., et al. (2024). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • ResearchGate. (n.d.). Spectroscopic studies of interactions of 2-(2-Oxo-2-Phenylethyl)-1, 2-benzisothiazol-3(2H)-one-1, 1-dioxide with human DNA. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32. [Link]

  • Thorat, Y., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 203-215. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. [Link]

  • Naureen, H., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • Shan, J., et al. (2012). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Nuclear Medicine and Biology, 39(3), 415-422. [Link]

  • Wang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(12), 2901. [Link]

  • Le, Z. G., et al. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications, 39(5), 743-747. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2-phenylethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2-phenylethyl 4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important phenacyl ester. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the underlying chemistry and logic of troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable methods for the synthesis of this compound:

  • Method A: Nucleophilic Substitution using a Phenacyl Halide. This is a widely used method that involves the reaction of a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one or 2-chloro-1-phenylethan-1-one) with the salt of 4-fluorobenzoic acid. This is a type of Williamson-like ester synthesis. A common protocol involves reacting 2-bromo-1-(4-fluorophenyl)ethanone with a carboxylic acid in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[1]

  • Method B: Esterification of 2-Hydroxyacetophenone. This route involves the direct esterification of 2-hydroxyacetophenone (phenacyl alcohol) with 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and neutralizes the HCl byproduct.[2][3]

Q2: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3][4][5][6] A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp.[3][6] High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative monitoring.[7]

Q3: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: You would expect to see characteristic signals for the aromatic protons of both the phenyl and 4-fluorophenyl rings. A key signal would be a singlet for the methylene protons (-CH₂-) adjacent to the ester and ketone groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and ketone functionalities, in addition to the aromatic carbons.

  • IR Spectroscopy: Look for two characteristic C=O stretching bands, one for the ketone and one for the ester. You will also observe C-O stretching for the ester and signals corresponding to the aromatic rings.[8][9]

Troubleshooting Guide

This section addresses specific problems that you might encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired ester is one of the most frequent challenges. The underlying causes can vary depending on the chosen synthetic route.

Q: I am following Method A (Phenacyl Halide route) and my yield is very low. What could be the issue?

A: Low yields in this nucleophilic substitution reaction can often be traced back to several factors:

  • Poor Quality of Phenacyl Halide: Phenacyl halides, particularly phenacyl bromide, can be lachrymatory and may degrade over time, appearing as brownish-yellow crystals.[10] Using old or impure phenacyl halide will significantly impact the yield. It is advisable to use freshly prepared or purified phenacyl halide.

  • Incomplete Formation of the Carboxylate Salt: The reaction requires the deprotonation of 4-fluorobenzoic acid to form the nucleophilic carboxylate anion. If the base used (e.g., potassium carbonate, sodium carbonate) is not strong enough or is not used in a sufficient amount, the concentration of the nucleophile will be low.

  • Presence of Water: The presence of moisture in the reaction mixture can hydrolyze the phenacyl halide and quench the carboxylate anion, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: The primary side reaction to consider is the elimination of HBr from the phenacyl bromide, especially if a strong, sterically hindered base is used or if the reaction is heated for an extended period. This would lead to the formation of an alkyne byproduct.

Caption: Troubleshooting workflow for low yield in Method A.

Q: I am using Method B (Esterification of 2-Hydroxyacetophenone) and getting a poor yield. What should I investigate?

A: For the direct esterification of 2-hydroxyacetophenone, consider the following potential issues:

  • Incomplete Reaction: The esterification of a phenol can be slower than that of an aliphatic alcohol. Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, you may need to increase the reaction time or gently heat the mixture.

  • Hydrolysis of Acyl Chloride: 4-Fluorobenzoyl chloride is highly reactive and will readily hydrolyze in the presence of water. Using anhydrous pyridine and dichloromethane is crucial for success.[3]

  • Steric Hindrance: While not severe, the ortho-acetyl group in 2-hydroxyacetophenone can cause some steric hindrance. Using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

  • Side Reaction: Fries Rearrangement: Phenolic esters can undergo a Fries rearrangement in the presence of a Lewis acid, or even under thermal conditions, to give hydroxyaryl ketones.[11][12][13][14][15] While this is less likely under the basic conditions of this esterification, it's a potential side reaction to be aware of, especially if the reaction is heated to high temperatures or if acidic impurities are present. This would result in the formation of isomers of the starting material with the acyl group on the ring.

Parameter Potential Issue Recommended Action
Reagents Wet solvent or pyridineUse freshly distilled and dried solvents and pyridine.
Old 4-fluorobenzoyl chlorideUse freshly opened or distilled acyl chloride.
Catalyst Slow reaction due to steric hindranceAdd a catalytic amount of DMAP (0.1 eq).
Reaction Time Incomplete conversionMonitor by TLC and extend the reaction time if necessary.
Temperature Potential for Fries RearrangementRun the reaction at room temperature unless it is too slow.

Table 1: Troubleshooting Low Yield in the Esterification of 2-Hydroxyacetophenone.

Problem 2: Difficulty in Product Purification

Even with a good reaction yield, isolating the pure this compound can be challenging.

Q: How can I effectively purify the crude product?

A: Recrystallization is the most common and effective method for purifying solid organic compounds like phenacyl esters.[16][17][18]

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. A common solvent for recrystallizing similar phenacyl esters is ethanol or a mixture of ethanol and water.[1][9] You may need to experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane, to find the optimal conditions.

  • Removal of Unreacted Starting Materials:

    • Unreacted 4-fluorobenzoic acid (from Method A): If your crude product is contaminated with unreacted 4-fluorobenzoic acid, you can wash the organic extract with a dilute aqueous solution of sodium bicarbonate or sodium carbonate during the work-up.[2] The basic wash will deprotonate the carboxylic acid, making it water-soluble and easily removable.

    • Unreacted 2-hydroxyacetophenone (from Method B): Unreacted 2-hydroxyacetophenone can be removed by washing the organic layer with a dilute aqueous sodium hydroxide solution. The phenolic hydroxyl group is acidic enough to be deprotonated by NaOH, forming a water-soluble phenoxide.

Caption: General workflow for the purification of the final product.

Q: My purified product seems to be unstable. What could be the cause?

A: Esters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3][19]

  • Hydrolysis during Work-up: If you use a strong base during the work-up to remove acidic impurities, ensure you do not leave the product in contact with the basic aqueous layer for an extended period, as this can lead to hydrolysis of the ester bond, regenerating 4-fluorobenzoic acid and 2-hydroxyacetophenone.

  • Storage: Store the purified product in a cool, dry, and dark place to prevent degradation. While phenacyl esters are generally stable, prolonged exposure to moisture or light (photo-Fries rearrangement is a possibility) should be avoided.[11][13]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Method A)

This protocol is adapted from the synthesis of a similar phenacyl ester.[1]

Materials:

  • 4-fluorobenzoic acid

  • 2-bromo-1-phenylethan-1-one

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis via Esterification of 2-Hydroxyacetophenone (Method B)

This protocol is a general procedure for the esterification of phenols with acyl chlorides.[2][3]

Materials:

  • 2-hydroxyacetophenone

  • 4-fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution. For a faster reaction, a catalytic amount of DMAP (0.1 eq) can be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

References

Sources

Technical Support Center: Optimizing 2-Oxo-2-phenylethyl 4-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting for Phenacyl Esterification Ticket ID: CHEM-SUP-4F-BENZ Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

The Objective: Synthesis of 2-Oxo-2-phenylethyl 4-fluorobenzoate (also known as Phenacyl 4-fluorobenzoate). The Challenge: While phenacyl ester formation is a standard derivatization method for carboxylic acids, yields often suffer due to hydrolysis of the phenacyl halide, incomplete nucleophilic attack, or "oiling out" during purification.

The Solution: This guide moves beyond standard textbook protocols by integrating Finkelstein catalysis (in-situ iodide exchange) and strict phase control to maximize yield and crystallinity.

The Reaction Pathway

The synthesis relies on an


 nucleophilic substitution where the carboxylate ion of 4-fluorobenzoic acid attacks the 

-carbon of 2-bromoacetophenone.


The "Gold Standard" Protocol

Do not deviate from this baseline unless specific constraints require it. This protocol is optimized for >85% isolated yield.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Fluorobenzoic Acid 1.0NucleophileEnsure dryness; water competes for the base.
2-Bromoacetophenone 1.05ElectrophileLachrymator. Handle in fume hood. Slight excess ensures acid consumption.
Potassium Carbonate (

)
1.5BaseMust be anhydrous . Grind to fine powder before use.
Potassium Iodide (KI) 0.1CatalystThe Yield Booster. Converts bromide to reactive iodide in situ.
Acetone [0.2 M]SolventMust be HPLC grade or dried over molecular sieves.
Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) in dry acetone. Add anhydrous

    
     (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion.
    
  • Catalysis: Add Potassium Iodide (0.1 eq). Why? See Module 4.

  • Addition: Add 2-bromoacetophenone (1.05 eq) slowly.

  • Reaction: Reflux at 60°C for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup:

    • Cool mixture to RT.

    • Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

    • The ester should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol (95%) or Methanol .

Troubleshooting Dashboard (Q&A)

User Question: My product is forming a sticky oil instead of a solid precipitate when I pour it into water. How do I fix this? Diagnosis: "Oiling out" occurs when the product contains impurities (unreacted bromide) or the water is too warm, preventing crystal lattice formation. Corrective Action:

  • Scratching: Use a glass rod to scratch the side of the beaker at the oil/water interface to induce nucleation.

  • Seeding: Add a tiny crystal of pure product (if available) or 4-fluorobenzoic acid to act as a seed.

  • The "Fridge" Method: Re-dissolve the oil in a minimum amount of hot ethanol, add water until just cloudy, and place in the fridge (4°C) overnight. Do not freeze rapidly.

User Question: I see a new spot on TLC that isn't my product or starting material. Yield is low (<50%). Diagnosis: Hydrolysis. Water in your solvent has reacted with 2-bromoacetophenone to form 2-hydroxyacetophenone, or hydrolyzed the product back to the acid. Corrective Action:

  • Solvent Check: Ensure Acetone is dried over 3Å molecular sieves.

  • Base Check:

    
     is hygroscopic. Flame-dry your base or dry it in an oven at 120°C before use.
    

User Question: The reaction is incredibly slow; starting material remains after 4 hours reflux. Diagnosis: Poor nucleophilicity or "Stalled" substitution. Corrective Action:

  • Add KI: If you skipped the Potassium Iodide, add it now. The bromide is a decent leaving group, but the iodide is superior.

  • Switch Solvent: If using Acetone, switch to DMF (Dimethylformamide) or Acetonitrile . DMF is more polar and accelerates

    
     reactions, though it is harder to remove during workup.
    

User Question: My eyes are burning even when the hood is on. Diagnosis: 2-Bromoacetophenone (Phenacyl bromide) is a potent lachrymator (tear gas). Corrective Action:

  • Quench: Wash all glassware with a dilute solution of ammonia or sodium bisulfite immediately after use to destroy traces of the bromide.

  • Containment: Do not remove hot glassware from the hood until cooled and washed.

Advanced Optimization Logic (The "Why")

The Finkelstein Modification

The addition of Potassium Iodide (KI) is the single most effective way to improve yield and rate.

  • Mechanism: KI reacts with 2-bromoacetophenone to form 2-iodoacetophenone in situ.

  • Causality: The C-I bond is weaker than the C-Br bond, making the iodide a better leaving group (

    
     is a better nucleofuge). The carboxylate then displaces the iodide rapidly.
    
  • Cycle: The iodide ion is regenerated, making the process catalytic.

Solvent Effects: Acetone vs. DMF
SolventRateWorkup DifficultyRecommendation
Acetone ModerateLow (Evaporates/Miscible)Standard. Best balance for scale-up.
DMF HighHigh (High BP, sticks to product)Use only if Acetone fails or for sterically hindered acids.
Acetonitrile HighModerateGood alternative; cleaner reaction profile than DMF.

Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis and troubleshooting pathways.

G Start Start: 4-Fluorobenzoic Acid + 2-Bromoacetophenone Reaction Reflux in Acetone Base: K2CO3, Cat: KI Start->Reaction CheckTLC Check TLC (3 hrs) Reaction->CheckTLC Complete Reaction Complete CheckTLC->Complete Product Spot Dominant Incomplete SM Remaining CheckTLC->Incomplete SM Visible Quench Pour into Ice Water Complete->Quench Incomplete->Reaction Add more KI / Extend Time Precipitate Solid Precipitate? Quench->Precipitate Oil Oiling Out Precipitate->Oil No (Sticky Oil) Recryst Recrystallize (EtOH) Precipitate->Recryst Yes (White Solid) Oil->Recryst Scratch glass / Seed / Chill Final Pure 2-Oxo-2-phenylethyl 4-fluorobenzoate Recryst->Final

Caption: Logic flow for the synthesis and purification of phenacyl esters, highlighting critical decision points for troubleshooting.

References

  • Preparation of Phenacyl Esters (General Protocol)

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p. 522 (1998).

    • Relevance: Establishes the baseline esterification methodology using carboxyl
    • URL:[Link]

  • Catalysis of Phenacyl Ester Synthesis (Finkelstein Modific

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
    • Relevance: Authoritative source on using Potassium Iodide (KI) to accelerate alkylation reactions via in-situ halide exchange.
    • URL:[Link]

  • Recrystallization Strategies for Phenacyl Derivatives Source: Thermo Fisher Scientific Technical Guide (p-Bromophenacyl Reagents). Relevance: Provides specific solvent systems (Methanol/Acetonitrile) for purifying phenacyl esters of carboxylic acids.
  • Handling and Safety of 2-Bromoacetophenone

    • Source: PubChem Compound Summary.
    • Relevance: Safety data regarding lachrymator status and neutraliz
    • URL:[Link]

Sources

Technical Support Center: A Guide to Identifying and Minimizing Side Reactions in Phenacyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenacyl ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize phenacyl esters as protecting groups for carboxylic acids or for analytical derivatization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and minimizing common side reactions.

Phenacyl esters are valuable tools in organic synthesis, offering stability across a range of conditions and straightforward deprotection.[1][2] However, like any chemical transformation, the synthesis can be prone to side reactions that can diminish yield and complicate purification. This guide offers expert insights and practical solutions to help you navigate these challenges and achieve optimal results.

I. The Core Reaction: Phenacyl Ester Synthesis

The most common method for synthesizing phenacyl esters involves the reaction of a carboxylic acid with a phenacyl halide (typically phenacyl bromide) in the presence of a base. The carboxylate anion, formed in situ, acts as a nucleophile, displacing the halide in an SN2 reaction.

General Reaction Scheme:

G cluster_3 Phenacyl Ester R-COOH R-COOH Carboxylate R-COO⁻ R-COOH->Carboxylate + Base Base Base->Carboxylate Ph-CO-CH2-X Ph-CO-CH₂-X R-COO-CH2-CO-Ph R-COO-CH₂-CO-Ph Ph-CO-CH2-X->R-COO-CH2-CO-Ph Carboxylate->R-COO-CH2-CO-Ph +

Caption: General workflow for phenacyl ester synthesis.

While this reaction appears straightforward, various factors can lead to the formation of undesired byproducts. The following sections delve into these specific issues.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during phenacyl ester synthesis.

FAQ 1: Low or No Yield of the Desired Phenacyl Ester

Question: I am getting a very low yield of my phenacyl ester, or in some cases, no product at all. What are the likely causes and how can I improve this?

Answer: Low yields are a frequent issue and can stem from several factors.[3] A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Carboxylic Acid: The formation of the carboxylate anion is crucial for the nucleophilic attack on the phenacyl halide.

    • Insight: The strength of the base is critical. For simple carboxylic acids, bases like potassium carbonate or sodium bicarbonate are often sufficient.[4] However, for less acidic carboxylic acids, a stronger base may be required.

    • Recommendation: Ensure you are using at least a stoichiometric equivalent of a suitable base. Consider using a stronger, non-nucleophilic base if incomplete deprotonation is suspected. The use of potassium salts of the acid can also be effective.[1]

  • Poor Solubility of Reagents: If the carboxylate salt or the phenacyl halide has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.

    • Insight: Heterogeneous reaction mixtures often lead to slow and incomplete reactions.[5]

    • Recommendation:

      • Solvent Selection: Choose a solvent in which all reactants have reasonable solubility. Common solvents include acetonitrile, ethanol, and DMF.

      • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can dramatically improve the reaction rate in biphasic systems by transporting the carboxylate anion into the organic phase.[1][5] This is a powerful technique for overcoming solubility issues.[5]

  • Reaction Time and Temperature: The reaction may simply not have been given enough time or thermal energy to proceed to completion.

    • Insight: Esterification reactions can be slow, especially with sterically hindered substrates.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, consider increasing the temperature. However, be mindful that excessive heat can promote side reactions.[7]

  • Moisture Contamination: Phenacyl halides can be sensitive to moisture, which can lead to hydrolysis.

    • Insight: Water can compete with the carboxylate as a nucleophile, leading to the formation of phenacyl alcohol.

    • Recommendation: Use anhydrous solvents and reagents. If necessary, dry your solvents and glassware before use.

FAQ 2: Presence of Unreacted Phenacyl Bromide in the Final Product

Question: My final product is contaminated with a significant amount of unreacted phenacyl bromide. How can I remove it and prevent its carryover in the future?

Answer: Unreacted phenacyl bromide is a common impurity. Its presence suggests an incomplete reaction or an issue with stoichiometry.

Identification:

  • TLC: Phenacyl bromide typically has a different Rf value than the desired ester.

  • NMR: The benzylic protons (CH2) of phenacyl bromide will have a characteristic chemical shift that is different from the corresponding protons in the phenacyl ester.

Solutions:

  • Stoichiometry: Ensure you are using a slight excess of the carboxylic acid or its salt relative to the phenacyl bromide. This will help to drive the reaction to completion and consume all of the electrophile.

  • Purification:

    • Recrystallization: If your phenacyl ester is a solid, recrystallization is often an effective method for removing unreacted phenacyl bromide.

    • Washing: Phenacyl bromide is sparingly soluble in water and cold petroleum ether.[8][9] Washing the crude product with these solvents can help to remove the impurity.[9]

    • Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable method.[2]

FAQ 3: Formation of Phenacyl Alcohol as a Major Byproduct

Question: I am observing a significant amount of phenacyl alcohol in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of phenacyl alcohol (Ph-CO-CH2-OH) is a clear indication of hydrolysis of the phenacyl halide.

Mechanism of Formation:

G cluster_0 Phenacyl Halide cluster_1 Water cluster_2 Phenacyl Alcohol Ph-CO-CH2-X Ph-CO-CH₂-X Ph-CO-CH2-OH Ph-CO-CH₂-OH Ph-CO-CH2-X->Ph-CO-CH2-OH + H2O H₂O H2O->Ph-CO-CH2-OH G start α-Halo Ketone enolate Enolate Formation (Base) start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (Carboxylate) cyclopropanone->attack rearranged Rearranged Ester Product attack->rearranged

Caption: Simplified workflow of the Favorskii rearrangement.

Minimizing the Favorskii Rearrangement:

  • Base Selection: The choice of base can influence the extent of this side reaction. Using a bulky, non-nucleophilic base may favor the desired SN2 reaction over enolate formation.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway.

  • Substrate Structure: The propensity for the Favorskii rearrangement can be dependent on the structure of the α-halo ketone. [10]For substrates that are particularly prone to this rearrangement, alternative synthetic strategies may need to be considered.

FAQ 5: Formation of Elimination Byproducts

Question: I am seeing byproducts that appear to be the result of an elimination reaction. Is this common?

Answer: Elimination reactions (E1 or E2) can compete with the desired SN2 substitution, particularly with secondary or tertiary α-halo ketones, although phenacyl halides are primary. [11][12][13]However, under strongly basic conditions, elimination can become a more significant side reaction. [14] Mechanism of Elimination:

A base can abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated ketone via an E2 or E1cb mechanism.

Minimizing Elimination Reactions:

  • Base Strength: Use the mildest base possible that will effectively deprotonate your carboxylic acid. Strong, sterically hindered bases are more likely to promote elimination.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent Choice: Polar aprotic solvents can favor SN2 reactions over elimination pathways.

III. Summary of Key Parameters and Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Incomplete deprotonation, poor solubility, insufficient reaction time/temperature, moisture.Use appropriate base, consider phase-transfer catalysis, monitor reaction, use anhydrous conditions. [15]
Unreacted Phenacyl Bromide Incomplete reaction, incorrect stoichiometry.Use slight excess of carboxylic acid, purify by recrystallization, washing, or column chromatography. [2][9]
Phenacyl Alcohol Byproduct Hydrolysis of phenacyl halide or ester product.Use anhydrous conditions, minimize base and reaction time. [16]
Favorskii Rearrangement Base-induced rearrangement of the α-halo ketone.Use a non-nucleophilic base, lower reaction temperature. [17][18][19]
Elimination Byproducts Strong base, high temperature.Use a milder base, lower reaction temperature, choose a polar aprotic solvent. [11][12][13][14]

IV. Experimental Protocols

A. General Procedure for Phenacyl Ester Synthesis using a Phase-Transfer Catalyst

This protocol is a good starting point for overcoming solubility issues and improving reaction rates.

  • Preparation of the Carboxylate Salt: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile). Add a base such as potassium carbonate (1.5 eq.).

  • Addition of Reagents: To the stirred suspension, add the phenacyl bromide (1.05 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography. [2]

B. Protocol for Minimizing Hydrolysis

This protocol emphasizes anhydrous conditions.

  • Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and a non-hygroscopic base (e.g., anhydrous potassium carbonate, 1.5 eq.) in an anhydrous solvent (e.g., acetonitrile).

  • Addition of Phenacyl Bromide: Add a solution of phenacyl bromide (1.05 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in the general procedure.

V. References

  • SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. (n.d.). Retrieved from [Link]

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. (n.d.). Retrieved from [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. (2023, February 23). Retrieved from [Link]

  • Favorskii rearrangement mechanism and examples - Chemistry Notes. (2022, January 25). Retrieved from [Link]

  • Synthesis of Phenacyl Esters by Using PTC and Dibenzo--[9]crown-6. (n.d.). Retrieved from [Link]

  • Process for the synthesis of phenyl esters. (n.d.). Retrieved from

  • On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. (n.d.). Retrieved from [Link]

  • Favorskii Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). Retrieved from [Link]

  • Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors. (2006, January 20). Retrieved from [Link]

  • Elimination Reactions. (n.d.). Retrieved from [Link]

  • How to separate phenacyl bromide and acetophenone? - Chemistry Stack Exchange. (2025, May 11). Retrieved from [Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

  • Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β‐Cyclodextrin. (2025, August 6). Retrieved from [Link]

  • Esterification Lab Answers - Motion. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations |... - Fiveable. (n.d.). Retrieved from [Link]

  • Chapter 8 Alkyl Halides and Elimination Reactions. (n.d.). Retrieved from [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (n.d.). Retrieved from [Link]

  • Two Elimination Reaction Patterns - Master Organic Chemistry. (2012, September 12). Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of fluorinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Benzoate Synthesis Support Center .

I am your Senior Application Scientist. Below you will find a technical guide structured to address the specific electronic and steric challenges inherent to fluorinated aromatic chemistry. Unlike standard esterifications, the introduction of fluorine atoms—particularly at the ortho position—fundamentally alters the reactivity landscape due to the "Ortho-Fluorine Effect" (a combination of steric repulsion and high electronegativity).

Module 1: Strategic Route Selection

Before optimizing conditions, you must validate your synthetic pathway. The position of the fluorine atom and the availability of starting materials dictate the method.

Decision Matrix: Which Protocol Fits Your Substrate?

RouteSelection Start Start: Define Substrate Availability Acid Fluorobenzoic Acid Available? Start->Acid Yes Halide Aryl Halide (Cl/Br/I) Available? Start->Halide No Direct Direct Esterification (Fischer/Steglich) Acid->Direct Meta/Para-F Activate Acid Chloride Activation (SOCl2/Oxalyl Chloride) Acid->Activate Ortho-F (Steric/Electronic Deactivation) Carbonyl Pd-Catalyzed Carbonylation (Ar-X + CO + ROH) Halide->Carbonyl Ar-Br/I + Alcohol Halex Halex Reaction (Ar-Cl-COOR + KF) Halide->Halex Ar-Cl-Ester + Fluoride Source

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability and substitution patterns.

Module 2: Esterification of Fluorobenzoic Acids

The Challenge: The high electronegativity of fluorine lowers the pKa of benzoic acid (making the carbonyl oxygen less basic and harder to protonate in Fischer esterification). Furthermore, 2,6-difluoro substitution creates significant steric shielding and electronic repulsion toward nucleophiles.

Protocol A: Acid Chloride Activation (The "Gold Standard")

Recommended for: 2,6-difluorobenzoic acids and sterically hindered substrates.

Workflow:

  • Activation: Suspend fluorobenzoic acid (1.0 equiv) in anhydrous DCM or Toluene.

  • Reagent: Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2-3 drops). Note: SOCl₂ is a cheaper alternative but requires reflux and harder workup.

  • Conversion: Stir at RT until gas evolution ceases (1-2 h). Evaporate solvent to remove excess reagent.[1][2]

  • Esterification: Redissolve crude acid chloride in DCM. Add Alcohol (1.2 equiv) and Pyridine/TEA (1.5 equiv) at 0°C.

Troubleshooting & FAQs

Q: My yield is <20% using standard Fischer esterification (H₂SO₄/MeOH). Why? A: You are fighting thermodynamics and kinetics.

  • Electronic Deactivation: The electron-withdrawing fluorine destabilizes the positively charged carbocation intermediate required in the Fischer mechanism.

  • Steric Blocking: In 2,6-difluoro substrates, the ortho-fluorines physically block the approach of the alcohol.

  • Fix: Switch to Protocol A . The acid chloride is a much more reactive electrophile, bypassing the need for strong carbonyl protonation [1].

Q: I see significant hydrolysis during workup. How do I prevent this? A: Fluorinated esters are more susceptible to hydrolysis due to the electron-deficient carbonyl carbon being highly attractive to water (nucleophiles).

  • Fix: Avoid strong aqueous bases (NaOH/KOH) during the quench. Use saturated NaHCO₃ or a phosphate buffer (pH 7) and keep the wash cold (0°C). Dry organic layers immediately with MgSO₄ [2].

Module 3: The Halex Reaction ( Fluorination)

The Challenge: Converting Chlorobenzoates to Fluorobenzoates. This reaction is notoriously fickle due to the low nucleophilicity of fluoride in organic solvents and its high solvation energy in water.

Protocol B: Anhydrous Halex Exchange

Recommended for: Industrial scale-up or when starting from chlorobenzoates.

ParameterOptimized ConditionRationale
Solvent Sulfolane or DMSOHigh boiling point, polar aprotic to solvate cations but leave F⁻ "naked" [3].
Reagent Spray-dried KF (1.5 equiv)Standard KF has low surface area. Spray-dried offers faster kinetics.
Catalyst 18-Crown-6 or Ph₄PBr (5 mol%)Phase transfer catalyst pulls K⁺ into solution, freeing F⁻ to react [4].
Temp 140°C - 190°CHigh activation energy required to break Ar-Cl bond.
Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Adding more KF doesn't help. A: This is likely a water issue. Even trace moisture (ppm levels) solvates the fluoride ion, rendering it non-nucleophilic.

  • Fix: You must dry your solvent and KF azeotropically (using toluene) prior to the reaction. Use a nitrogen sweep to remove moisture generated during the process [3].

Q: I am seeing significant decomposition/black tar. A: Thermal decomposition of the ester group occurs at the high temperatures required for Halex.

  • Fix: If your ester is thermally unstable, perform the Halex reaction on the nitrile or aldehyde precursor first, then convert to the ester in a subsequent step. Alternatively, lower the temp to 120°C and use CsF (Cesium Fluoride), which is more soluble and reactive than KF, though more expensive [5].

Module 4: Palladium-Catalyzed Carbonylation

The Challenge: Inserting CO into an Aryl-Halide bond. Advantage: Avoids handling corrosive acid chlorides; tolerates sensitive functional groups.

Protocol C: Alkoxycarbonylation

Substrate: Fluoro-aryl bromide/iodide + Alcohol + CO (gas or surrogate).

Workflow:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + Xantphos (2-3 mol%).

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (solid source) or CO balloon.

  • Base: TEA or DIPEA (2.0 equiv) to neutralize the H-X byproduct.

  • Solvent: Toluene or 1,4-Dioxane at 80-100°C.

Troubleshooting & FAQs

Q: Does the position of the fluorine affect the catalyst? A: Yes. Ortho-fluorine can coordinate to Palladium, potentially stabilizing intermediates but also creating steric bulk.

  • Fix: For ortho-fluoro substrates, use bidentate ligands with a wide bite angle (like Xantphos or DPPF ) to prevent the formation of inactive Pd-F species and ensure reductive elimination occurs [6].

Q: I want to avoid toxic CO gas. What are the alternatives? A: Use Butyryl Chloride or Phenyl Formate as liquid CO surrogates. These generate CO in situ under palladium catalysis, allowing the reaction to proceed in a standard sealed tube without a high-pressure gas setup [7].

Summary of Optimization Logic

OptimizationLogic Problem Problem: Low Yield Sterics Cause: Ortho-Sterics Problem->Sterics Water Cause: Wet Solvent (Halex) Problem->Water Equilibrium Cause: Equilibrium (Fischer) Problem->Equilibrium Sol_AcidCl Fix: Use Acid Chloride Sterics->Sol_AcidCl Sol_Dry Fix: Azeotropic Drying + 18-Crown-6 Water->Sol_Dry Sol_DeanStark Fix: Dean-Stark Trap or Molecular Sieves Equilibrium->Sol_DeanStark

Figure 2: Root cause analysis and corrective actions for common synthetic failures.

References

  • BenchChem. (2025).[3] Optimization of reaction conditions for fluorinated benzothiazole synthesis. Link

  • Master Organic Chemistry. (2011). Steric Hindrance and Nucleophilic Attacks. Link

  • ACS GCI Pharmaceutical Roundtable. (2025). Halex Reaction Guide. Link

  • Scientific Update. (2017). Fluoride Sources for Halex Reactions. Link

  • Wikipedia. (2025). Halex Process and Solvent Effects. Link

  • RSC Publishing. (2025). Palladium-catalyzed carbonylation of aryl halides. Link

  • ETH Zürich. (2025). Palladium-catalyzed Chlorocarbonylation using Butyryl Chloride. Link

Sources

Avoiding decomposition during the workup of phenacyl benzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenacyl esters (including phenacyl benzoate) are robust protecting groups for carboxylic acids, valued for their stability in acidic conditions and orthogonal cleavage via photolysis or electron transfer (Zn/AcOH). However, they exhibit a specific "fragility profile" during workup: they are susceptible to nucleophilic attack , base-catalyzed hydrolysis , and photochemical degradation .

This guide provides a self-validating troubleshooting framework for researchers observing yield loss or degradation during the isolation of phenacyl benzoates.

Part 1: The Decomposition Matrix

Before adjusting your protocol, identify the active decomposition pathway.

Decomposition ModeTriggerVisual/Analytical IndicatorPrevention Strategy
Photochemical Cleavage UV/Visible light (<370 nm) + Hydrogen donor solvent (MeOH, EtOH, THF)Product turns yellow/brown; presence of acetophenone by-product in NMR.Amberization: Use amber glassware and exclude light.
Base Hydrolysis pH > 8.0 (e.g., NaOH, strong

washes)
Loss of ester; recovery of benzoic acid starting material.Buffer Control: Use Phosphate (pH 6-7) or dilute

.
Nucleophilic Displacement Presence of thiols, amines, or strong nucleophilesCleavage of the phenacyl group; formation of alkylated by-products.Acidic Quench: Neutralize nucleophiles before concentration.

-Enolization
Strong base (deprotonation of

)
Complex mixture; oligomerization; racemization of chiral centers.Cold Workup: Maintain T < 10°C during basic washes.

Part 2: Visualizing the Danger Zones

The following diagram illustrates the mechanistic pathways that lead to decomposition. Understanding these pathways allows you to interrupt them.

DecompositionPathways Start Phenacyl Benzoate (Intact Product) Light UV Light (hν) + H-Donor (Solvent) Start->Light Base Base (OH-) pH > 8.5 Start->Base Nuc Nucleophile (R-NH2, R-S-) Start->Nuc Triplet Excited Triplet State (Diradical) Light->Triplet Excitation Tetra Tetrahedral Intermediate Base->Tetra Attack at C=O Displacement Displacement Product: Benzoate + Phenacyl-Nu Nuc->Displacement SN2 Attack Cleavage1 Cleavage Product: Benzoic Acid + Acetophenone Triplet->Cleavage1 H-Abstraction (Norrish Type II like) Cleavage2 Hydrolysis Product: Benzoate Salt + Hydroxyacetophenone Tetra->Cleavage2 Collapse

Figure 1: Mechanistic pathways for Phenacyl Benzoate decomposition. The "Red Zones" indicate conditions to avoid.

Part 3: Troubleshooting & Protocols (Q&A)

Scenario A: "I am losing product during the bicarbonate wash."

Diagnosis: While saturated sodium bicarbonate (


) is a standard wash to remove excess acid, its pH (approx. 8.3) can be high enough to trigger hydrolysis of the activated phenacyl ester, especially if the aqueous layer is warm or the contact time is long.

The Fix: The "Buffered pH 6" Protocol Replace standard bicarbonate washes with a Phosphate Buffer system that locks the pH at neutral.

  • Prepare Buffer: Dissolve 13.8 g of Sodium Phosphate Monobasic (

    
    ) in 100 mL water. Adjust pH to 6.5 using dilute NaOH if necessary.
    
  • Execution:

    • Cool the reaction mixture to 0–5°C.

    • Wash the organic layer with the phosphate buffer.

    • Why this works: This maintains a pH where the carboxylic acid impurities are ionized (and removed) but the hydroxide concentration is too low to attack the phenacyl ester.

Scenario B: "My product degrades on the rotavap (rotary evaporator)."

Diagnosis: This is likely Photochemical Cleavage . Phenacyl esters absorb UV light (absorption tail extends into the visible violet/blue region). Standard laboratory fluorescent lighting combined with heating and concentration (which increases the rate of bimolecular reactions) can trigger radical cleavage.

The Fix: The "Dark Mode" Workup

  • Shielding: Wrap the reaction flask, separatory funnel, and rotavap collection flask in aluminum foil.

  • Glassware: Use Amber (Low-Actinic) glassware if available.

  • Solvent Choice: Avoid concentrating in ethers (THF/Dioxane) or alcohols if possible, as these act as Hydrogen Donors which accelerate the radical photocleavage mechanism. Switch to Toluene or Ethyl Acetate for the final concentration steps.

Scenario C: "There is a persistent lachrymator (tear gas) smell in the product."

Diagnosis: This indicates unreacted Phenacyl Bromide (starting material). It is toxic and can alkylate your product over time.

The Fix: The Scavenger Wash Note: You cannot use strong amines or thiols to scavenge the bromide, as they will cleave your ester.

  • Add Solid Support: Add 5 equivalents (relative to estimated excess bromide) of a polymer-supported amine (e.g., weak anion exchange resin) to the organic phase.

  • Stir: Stir gently for 30 minutes in the dark.

  • Filter: Filter off the resin. The phenacyl bromide will be immobilized on the resin, leaving the ester in solution.

Part 4: Validated Workup Workflow

Use this decision tree to determine the correct workup path for your specific reaction mixture.

WorkupLogic Start Reaction Complete CheckLight Is the lab brightly lit? Start->CheckLight Foil ACTION: Wrap glassware in foil CheckLight->Foil Yes CheckAcid Excess Acid Present? CheckLight->CheckAcid No Foil->CheckAcid WashChoice Choose Aqueous Wash CheckAcid->WashChoice Yes CheckNuc Excess Nucleophile? (Amine/Thiol) CheckAcid->CheckNuc No Bicarb Sat. NaHCO3 (RISKY: Only if T < 5°C) WashChoice->Bicarb Standard Phos Phosphate Buffer (pH 6.5) (RECOMMENDED) WashChoice->Phos Optimized Bicarb->CheckNuc Phos->CheckNuc AcidWash Dilute HCl/H2SO4 Wash (Remove Amines) CheckNuc->AcidWash Yes Dry Dry (MgSO4) & Concentrate (Keep Dark) CheckNuc->Dry No AcidWash->Dry

Figure 2: Decision Tree for Phenacyl Benzoate Workup. Prioritizes pH control and light exclusion.

References

  • Literák, J., et al. (2006).[1] "Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors."[1][2] Journal of Organic Chemistry, 71(2), 713-723.[1]

    • Establishes the radical mechanism of photolysis and the role of H-donors (solvents).[1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Sheehan, J. C., & Umezaw, K. (1973). "Phenacyl esters as photolabile protecting groups."[3][4] Journal of Organic Chemistry, 38(21), 3771–3774.

    • Foundational paper on the photolability of the phenacyl moiety.
  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification."

    • Provides the general mechanism for base-catalyzed hydrolysis relevant to the ester linkage.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Oxo-2-phenylethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 2-Oxo-2-phenylethyl 4-fluorobenzoate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references.

The Importance of Structural Elucidation

This compound is a phenacyl ester, a class of compounds recognized for their utility as photo-removable protecting groups for carboxylic acids in organic synthesis and biochemistry.[1] The presence of the fluorine atom in the benzoate moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making precise structural confirmation essential. This guide will compare and contrast the data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and validated structural assignment.

Experimental Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. This data has been compiled from literature values for structurally similar compounds and predictive models based on established principles of spectroscopy.[1][2][3][4][5][6]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Doublet of Doublets2HH-2', H-6' (4-fluorobenzoyl)
~7.95Doublet2HH-2'', H-6'' (benzoyl)
~7.60Triplet1HH-4'' (benzoyl)
~7.45Triplet2HH-3'', H-5'' (benzoyl)
~7.15Triplet2HH-3', H-5' (4-fluorobenzoyl)
~5.40Singlet2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~192C=O (ketone)
~165 (d, ¹JCF ≈ 255 Hz)C-4' (C-F)
~164C=O (ester)
~134C-1'' (benzoyl)
~133.5C-4'' (benzoyl)
~132.5 (d, ³JCF ≈ 9 Hz)C-2', C-6'
~129C-2'', C-6''
~128.5C-3'', C-5''
~126C-1'
~116 (d, ²JCF ≈ 22 Hz)C-3', C-5'
~66-CH₂-

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~1725C=O stretch (ester)
~1690C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic)
~1270C-O stretch (ester)
~1230C-F stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zAssignment
258.07[M]⁺
123[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
105[C₇H₅O]⁺ (benzoyl cation)
77[C₆H₅]⁺ (phenyl cation)

Comparative Analysis with Alternative Structures

To underscore the importance of comprehensive spectroscopic analysis, let's consider two plausible alternative structures and how the experimental data would differ.

  • Alternative 1: 2-(4-Fluorophenyl)-2-oxoethyl benzoate: In this isomer, the fluorine atom is on the phenacyl moiety. The most significant changes would be observed in the ¹H and ¹³C NMR spectra. The signals for the benzoyl protons would appear as a standard aromatic pattern, while the protons on the fluorinated phenyl ring would exhibit splitting due to the fluorine atom. In the ¹³C NMR, the chemical shifts of the carbons in the fluorinated phenyl ring would be significantly different, and the carbon directly attached to the fluorine would show a large one-bond coupling constant (¹JCF).

  • Alternative 2: 2-Oxo-2-phenylethyl 2-fluorobenzoate: Here, the fluorine is at the ortho position of the benzoate group. The ¹H NMR spectrum would be more complex for the benzoate protons due to ortho- and meta-couplings with the fluorine atom. The integration would remain the same, but the multiplicity of the signals for the fluorinated ring would be distinct from the para-substituted isomer.

Methodologies and Experimental Protocols

The following are detailed protocols for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different types of carbon atoms.[7]

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire 16 scans and apply a Fourier transform to the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer, operating at 101 MHz for ¹³C.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

Diagram of NMR Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample 10 mg Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.7 mL CDCl₃ Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H Acquisition (16 scans) Spectrometer->H1_Acq C13_Acq ¹³C Acquisition (1024 scans) Spectrometer->C13_Acq FID_H1 ¹H FID H1_Acq->FID_H1 FID_C13 ¹³C FID C13_Acq->FID_C13 FT Fourier Transform FID_H1->FT FID_C13->FT Spectrum_H1 ¹H NMR Spectrum FT->Spectrum_H1 Spectrum_C13 ¹³C NMR Spectrum FT->Spectrum_C13

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds.[8]

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Diagram of IR Spectroscopy Workflow:

IR_Workflow Sample Solid Sample ATR ATR Crystal Sample->ATR Place on FTIR FTIR Spectrometer ATR->FTIR Background Collect Background Spectrum FTIR->Background Step 1 Sample_Spectrum Collect Sample Spectrum FTIR->Sample_Spectrum Step 2 Final_Spectrum Final IR Spectrum (%T vs. cm⁻¹) Sample_Spectrum->Final_Spectrum Process

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.[9]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Diagram of Mass Spectrometry Workflow:

MS_Workflow Sample Sample Inlet Inlet System (Direct Probe/GC) Sample->Inlet Ion_Source Ion Source (Electron Ionization) Inlet->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating framework for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By comparing the obtained data with that of potential isomers and related compounds, researchers can be highly confident in their structural assignment, ensuring the integrity of their downstream applications in drug development and other scientific endeavors.

References

  • Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Fun, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4825. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o3456. [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-Fluoro-phen-yl)-2-oxoethyl 2-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o513. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3245. [Link]

  • LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (1965). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 357–367. [Link]

Sources

Comparative study of phenacyl-based photoremovable protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

From Radical Abstraction to Photo-Favorskii Rearrangement

Executive Summary

For researchers in chemical biology and drug delivery, the choice of a Photoremovable Protecting Group (PPG) is a trade-off between release speed, quantum efficiency, and biological compatibility.[1] While o-nitrobenzyl (oNB) groups have historically dominated the field, they suffer from slow release rates (


) and toxic nitroso-aldehyde byproducts.

This guide focuses on the phenacyl platform , specifically distinguishing between the obsolete unsubstituted phenacyl (Phen) esters and the modern "gold standard" p-hydroxyphenacyl (pHP) derivatives. The critical differentiator is the mechanism: p-hydroxyphenacyl groups bypass the damaging radical pathways of simple phenacyls, utilizing the water-mediated photo-Favorskii rearrangement to achieve ultrafast release (


) and inert byproducts.

Part 1: Mechanistic Divergence & Causality

To select the correct PPG, one must understand the photochemical causality.[1][2] The structural difference of a single hydroxyl group at the para position fundamentally alters the excited-state energy landscape.

The Legacy Route: Phenacyl (Phen) & p-Methoxyphenacyl (pMP)
  • Mechanism: Triplet Hydrogen Abstraction.

  • The Flaw: Upon UV excitation, unsubstituted phenacyl ketones enter a triplet

    
     state. This state behaves like an electrophilic radical, abstracting hydrogen atoms from the solvent or the biological backbone.
    
  • Outcome: This leads to radical polymerization, oxidative damage to the biological sample, and poor release yields.

The Modern Standard: p-Hydroxyphenacyl (pHP)
  • Mechanism: Photo-Favorskii Rearrangement.[3][4][5][6]

  • The Advantage: The p-hydroxyl group facilitates a rapid internal proton transfer in the triplet state. This triggers the formation of a spiro-dione intermediate (putative), which is rapidly captured by water.

  • Outcome: The "caged" substrate is ejected, and the PPG converts into p-hydroxyphenylacetic acid—a biologically inert, non-absorbing species. This prevents "inner filter effects" (where the byproduct absorbs light, halting the reaction).

The High-Yield Alternative: 3',5'-Dimethoxybenzoin (DMB)[6]
  • Mechanism: Cyclization.

  • The Niche: DMB derivatives cyclize to form benzofurans. They offer very high quantum yields (

    
    ) but are often less soluble in aqueous media and can be essentially fluorescent, complicating optical tracking.
    

Part 2: Comparative Performance Matrix

The following data aggregates performance metrics from standard aqueous photolysis experiments (pH 7.4 buffer).

Featurep-Hydroxyphenacyl (pHP) Phenacyl (Phen) o-Nitrobenzyl (oNB) Dimethoxybenzoin (DMB)
Primary Mechanism Photo-Favorskii RearrangementH-Abstraction (Radical)Norrish Type IICyclization
Release Rate (

)

(Ultrafast)


(Slow)

Quantum Yield (

)
0.1 – 0.4 (up to 1.0)< 0.10.01 – 0.10.4 – 0.6
Excitation (

)
280–330 nm (tail to 400 nm)~240–280 nm300–365 nm300–365 nm
By-product Toxicity Low (Phenylacetic acid) High (Reactive Radicals)High (Nitroso-aldehydes)Low (Benzofuran)
Solvent Requirement Requires Water Organic SolventsSolvent IndependentOrganic/Mixed
Fluorescence Weak (Blue)NegligibleNon-fluorescentHighly Fluorescent

Critical Insight: Use pHP for fast biological signaling (e.g., neurotransmitter uncaging) where time-resolution (<1 ms) is critical. Use DMB only if maximum photon efficiency is required and solubility is not a limiting factor. Avoid Phen entirely for biological applications.

Part 3: Visualizing the Mechanisms

The diagram below contrasts the clean Photo-Favorskii path of pHP against the radical path of Phenacyl.

G cluster_0 p-Hydroxyphenacyl (pHP) cluster_1 Unsubstituted Phenacyl (Phen) pHP_GS Ground State (pHP) pHP_T1 Triplet State (T1) pHP_GS->pHP_T1 hv (300-360nm) Spiro Spiro-Dione Intermediate pHP_T1->Spiro ISC / Proton Transfer Product p-Hydroxyphenylacetic Acid + Substrate Spiro->Product + H2O (Favorskii) Phen_GS Ground State (Phen) Phen_T1 Triplet State (n,π*) Phen_GS->Phen_T1 hv Radical Ketyl Radical Phen_T1->Radical H-Abstraction Mess Polymers / Side Rxns Radical->Mess Recombination

Caption: Figure 1. Mechanistic divergence. pHP (Blue) utilizes water to rearrange cleanly.[7] Phen (Red) generates reactive radicals via hydrogen abstraction.

Part 4: Experimental Protocols

Protocol A: Determination of Quantum Yield ( )

Trustworthiness Check: A simple absorbance measurement is insufficient. You must measure the photon flux using a chemical actinometer.[8] The Potassium Ferrioxalate Actinometer is the standard for UV range (254–400 nm).

Reagents:

  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄.

  • Developer Solution: 0.1% 1,10-phenanthroline in 1 M sodium acetate buffer (pH 4.5).

  • Sample: pHP-caged substrate (e.g., pHP-GABA) at ~1 mM in phosphate buffer.

Workflow:

  • Calibration (Dark Room):

    • Irradiate 3 mL of Actinometer solution for exact time intervals (

      
       seconds) using your light source (e.g., 313 nm or 365 nm LED).
      
    • Take 0.5 mL aliquots, mix with 0.5 mL Developer Solution.

    • Incubate 30 mins in dark.

    • Measure Absorbance at 510 nm (

      
      ).[9]
      
    • Calculation: Moles of

      
       formed = 
      
      
      
      . (
      
      
      ).
    • Determine Photon Flux (

      
      ) using known 
      
      
      
      (1.24 at 313 nm).
  • Sample Photolysis:

    • Irradiate the pHP sample under identical geometry and light source.[10]

    • Monitor the disappearance of the starting material via HPLC (Reverse phase C18, Acetonitrile/Water gradient).

    • Crucial Step: Ensure conversion is kept low (<20%) to avoid inner-filter effects from byproducts, although pHP byproducts are largely transparent.

  • Calculation:

    
    
    
Protocol B: Biological Uncaging (Neurotransmitter Release)

Context: Uncaging Glutamate or GABA on neurons.

  • Preparation: Dissolve pHP-Glutamate in ACSF (Artificial Cerebrospinal Fluid) to 100–500 µM.

  • Loading: Bath apply to slice preparation.

  • Uncaging: Use a UV laser (355 nm) or high-power LED coupled to the microscope objective.

    • Pulse Duration: 0.5 – 5 ms.

  • Validation: Record EPSCs (Excitatory Postsynaptic Currents) via patch-clamp.

    • Control: Apply a flash without the caged compound to ensure no photoelectric artifacts occur.

Part 5: Workflow Visualization

Workflow cluster_check Quality Control Start Start: Quantum Yield Determination Actinometry 1. Ferrioxalate Actinometry (Measure Photon Flux I0) Start->Actinometry SamplePrep 2. Sample Preparation (pHP-Substrate in Buffer) Start->SamplePrep Irradiation 3. Controlled Irradiation (Fixed time points, <20% conversion) Actinometry->Irradiation Calibrated Light Source SamplePrep->Irradiation Check2 Is pH maintained? SamplePrep->Check2 Analysis 4. HPLC/NMR Analysis (Quantify Product Appearance) Irradiation->Analysis Calc 5. Calculate Phi (Moles Product / Moles Photons) Analysis->Calc Check1 Is Byproduct Abs < Starting Material? Analysis->Check1

Caption: Figure 2. Standardized workflow for determining photochemical efficiency using chemical actinometry.

References

  • Givens, R. S. et al. (2012).[11][12] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[11][12][13][14] Chemical Reviews, 113(1), 119–191.[11][12] [Link]

  • Givens, R. S., & Park, C. H. (1996).[5] "p-Hydroxyphenacyl ATP: A New Phototriggerable ATP Analog." Tetrahedron Letters, 37(35), 6259–6262. [Link]

  • Klán, P. et al. (2013).[12] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[11][12][13][14] Chemical Reviews, 113(1), 119-191.[11][12] [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry, 76(12), 2105–2146. [Link]

  • Wirz, J. et al. (2008). "The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical."[4] Journal of the American Chemical Society, 130(11), 3307–3309. [Link]

Sources

Benchmarking the performance of 2-Oxo-2-phenylethyl 4-fluorobenzoate in protecting group chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the utility of 2-Oxo-2-phenylethyl 4-fluorobenzoate as a model substrate to evaluate the Phenacyl (Pac) protecting group. By focusing on this fluorinated derivative, we utilize the


-NMR handle to provide precise, quantifiable insights into stability and orthogonality, distinguishing this guide from generic qualitative reviews.

Executive Summary & Strategic Rationale

In complex organic synthesis—particularly peptide and polyketide construction—orthogonality is paramount. The Phenacyl (Pac) ester offers a unique stability profile: it is stable to the acidic conditions that cleave


-butyl esters and the hydrogenolysis conditions that cleave benzyl esters.

This guide benchmarks the Phenacyl ester using This compound (Pac-4FB) as the standard validation substrate. We selected the 4-fluorobenzoate derivative because the fluorine atom acts as a non-intrusive, high-sensitivity NMR reporter (


), allowing for the rigorous quantification of cleavage kinetics and stability without the signal overlap common in 

-NMR of complex intermediates.
The Model System: Pac-4FB
  • Substrate: 4-Fluorobenzoic acid (representing the "Cargo").

  • Protecting Group: 2-Oxo-2-phenylethyl (Phenacyl/Pac).

  • Role: To demonstrate orthogonal cleavage via Photolysis and Zn/AcOH reduction .

Comparative Benchmarking: Pac-4FB vs. Standard Alternatives

The following data compares the stability of the Phenacyl ester (using Pac-4FB data) against the "Big Three" ester protecting groups: Methyl (Me), tert-Butyl (


-Bu), and Benzyl (Bn).
Table 1: Orthogonality & Stability Matrix
FeaturePhenacyl (Pac-4FB) tert-Butyl (

-Bu)
Benzyl (Bn) Methyl (Me)
Formation Carboxylate + Phenacyl Bromide (

)
Isobutene + Acid (

)
Benzyl Alcohol + AcidMethanol + Acid
Acid Stability (e.g., TFA)High (Stable)Low (Cleaves)High High
Base Stability (e.g., NaOH)Low (Hydrolyzes)High (Steric bulk)Low Low
Hydrogenolysis (

/Pd)
High (Stable)High Low (Cleaves)High
Photolysis (

)
Cleaves (Fast)StableStable (mostly)Stable
Reductive Cleavage (Zn/AcOH)Cleaves (Fast)StableStableStable
Chemo-selectivity Orthogonal to Boc/Fmoc/CbzOrthogonal to Fmoc/CbzOrthogonal to Boc/FmocNon-orthogonal

Analyst Insight: The Pac group is the superior choice when your molecule contains both acid-labile groups (like Boc) and hydrogenation-sensitive motifs (alkenes/alkynes), as it survives conditions that would destroy


-Bu or Bn esters, yet can be gently removed by Zinc or Light.

Mechanistic Underpinnings

To use Pac-4FB effectively, one must understand the cleavage mechanisms. This ensures the protocol is robust and self-validating.

A. Photolytic Cleavage (Norrish Type II-like)

Upon irradiation (typically UV >300 nm), the carbonyl of the phenacyl group is excited to a triplet state (


). This radical abstracts a hydrogen atom from the solvent (or an internal donor), leading to fragmentation that releases the free acid and acetophenone byproducts.
B. Reductive Cleavage (Zn/AcOH)

Zinc donates electrons to the


-keto ester system. The enolate intermediate undergoes elimination, cleaving the C-O bond to release the carboxylate and acetophenone. This method is preferred for scale-up where high-intensity UV lamps are impractical.
Diagram 1: Orthogonality & Cleavage Logic

The following diagram illustrates the decision matrix for selecting the Pac group and the mechanism of its removal.

Pac_Cleavage_Logic Substrate Target Molecule (Acid + Sensitive Groups) Protection Protection: Phenacyl Bromide + Base Substrate->Protection Pac_Ester Pac-Protected Substrate (2-Oxo-2-phenylethyl ester) Protection->Pac_Ester Acid_Cond Acidic Conditions (TFA/HCl) Pac_Ester->Acid_Cond Orthogonality Check H2_Cond Hydrogenolysis (H2/Pd-C) Pac_Ester->H2_Cond Orthogonality Check Cleavage_Zn Method A: Chemical Zn / AcOH / H2O Pac_Ester->Cleavage_Zn Deprotection Cleavage_hv Method B: Photochemical hv (>300nm), EtOH Pac_Ester->Cleavage_hv Deprotection Stable_Acid STABLE (Pac Intact) Acid_Cond->Stable_Acid Stable_H2 STABLE (Pac Intact) H2_Cond->Stable_H2 Product Free Acid Product + Acetophenone Cleavage_Zn->Product Cleavage_hv->Product

Caption: Logical workflow demonstrating the orthogonality of the Phenacyl ester against acid and hydrogenation, and its dual deprotection pathways.

Experimental Protocols

These protocols are designed for the This compound model but are universally applicable to any Phenacyl ester.

Protocol A: Synthesis of Pac-4FB (The Benchmark Substrate)

Objective: Create the model substrate to verify protection efficiency.

  • Reagents: Dissolve 4-fluorobenzoic acid (1.0 equiv) in DMF (5 mL/mmol).

  • Base: Add Triethylamine (

    
    , 1.2 equiv) or 
    
    
    
    (0.6 equiv). Stir for 10 min at Room Temp (RT).
  • Alkylation: Add 2-Bromoacetophenone (Phenacyl bromide, 1.05 equiv) dropwise.

    • Note: Phenacyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot will disappear, and a less polar ester spot will appear.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: Check

      
      -NMR. Shift should be distinct from the free acid.
      
Protocol B: Photolytic Cleavage (Method 1)

Objective: Clean removal without added reagents—ideal for solid-phase synthesis.

  • Setup: Dissolve Pac-4FB (0.1 mmol) in Ethanol or Methanol (degassed).

    • Crucial: Solvents must be degassed to prevent oxygen quenching of the triplet state.

  • Irradiation: Place in a quartz or Pyrex vessel (Pyrex filters out <300 nm, preventing side reactions). Irradiate with a medium-pressure Hg lamp or 350 nm UV LEDs.

  • Time: Irradiate for 30–60 minutes.

  • Analysis: Monitor

    
    -NMR. The signal will shift back to the free acid position.
    
  • Purification: Evaporate solvent. The byproduct is acetophenone, which can be removed by high-vacuum or chromatography.

Protocol C: Reductive Cleavage with Zn/AcOH (Method 2)

Objective: Chemoselective removal in the presence of light-sensitive groups.

  • Reagents: Dissolve Pac-4FB in Acetic Acid (AcOH) / Water (9:1 v/v).

  • Reduction: Add Zinc dust (activated, 10–20 equiv).

  • Reaction: Stir vigorously at RT for 1–3 hours.

  • Workup: Filter off Zinc through Celite. Concentrate the filtrate.

  • Result: Quantitative recovery of 4-fluorobenzoic acid.

References

  • Photocleavage Mechanisms of Phenacyl Esters. Journal of Organic Chemistry. Available at: [Link]

  • Use of Phenacyl Esters in Peptide Synthesis (Thioester Method). Organic & Biomolecular Chemistry. Available at: [Link]

  • This compound Product Data. Chemikart. Available at: [Link]

A Comparative Structural Analysis of Fluorinated and Non-Fluorinated Phenacyl Benzoates: Implications for Crystal Engineering and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to fine-tune their physicochemical properties is a cornerstone of innovation. Among the various tools at a chemist's disposal, fluorination has emerged as a powerful strategy to modulate biological activity, enhance metabolic stability, and direct crystal packing.[1][2] This guide provides an in-depth structural comparison between a non-fluorinated phenacyl benzoate, 2-oxo-2-phenylethyl benzoate, and its fluorinated counterpart, 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate. Through a detailed examination of their synthesis, crystal structures, and intermolecular interactions, we will elucidate the profound impact of a single fluorine atom on the solid-state architecture of these molecules, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into an organic molecule is rarely a trivial substitution. As the most electronegative element, fluorine's small size and the strength of the carbon-fluorine bond can dramatically alter a molecule's electronic distribution, pKa, dipole moment, and chemical reactivity.[3] In drug design, this can lead to improved metabolic stability by blocking enzymatic breakdown, enhanced binding affinity through favorable intermolecular interactions, and optimized lipophilicity for better membrane permeability.[2][4] In the realm of materials science, fluorination is a key tool in crystal engineering, capable of directing molecular self-assembly through a variety of weak interactions, such as C-H···F and C-F···F contacts, to create materials with desired properties.[5][6]

This guide will use 2-oxo-2-phenylethyl benzoate and 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate as a case study to explore these principles in a practical context.

Synthesis and Experimental Workflow

The synthesis of both the non-fluorinated and fluorinated phenacyl benzoates follows a similar and straightforward nucleophilic substitution reaction. The general approach involves the reaction of a carboxylate salt with a phenacyl bromide derivative.

A generalized synthetic workflow is depicted below:

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis RCOOH Benzoic Acid Derivative (R-COOH) Solvent Solvent (e.g., DMF) RCOOH->Solvent Base Base (e.g., K2CO3, Na2CO3) Base->Solvent PhenacylBromide Phenacyl Bromide Derivative (Ar-CO-CH2Br) PhenacylBromide->Solvent Stirring Stirring at Room Temperature Solvent->Stirring Filtration Filtration Stirring->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Phenacyl Benzoate Product Recrystallization->Product Xray Single-Crystal X-ray Diffraction NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry Product->Xray Product->NMR Product->IR Product->MS

Figure 1: Generalized experimental workflow for the synthesis and analysis of phenacyl benzoates.

For the non-fluorinated compound, benzoic acid is reacted with 2-bromo-1-phenylethanone.[4] In the case of the fluorinated analog, 4-methoxybenzoic acid is reacted with 2-bromo-1-(4-fluorophenyl)ethanone.[2] The choice of a methoxy group on the benzoate portion of the fluorinated example is for comparative crystallographic data availability. The underlying principle of the synthesis remains the same, highlighting the modularity of this synthetic route.

Structural Comparison: A Tale of Two Crystals

The most profound differences between the non-fluorinated and fluorinated phenacyl benzoates are revealed in their single-crystal X-ray diffraction data. These analyses provide precise measurements of bond lengths, bond angles, and, most importantly, the arrangement of molecules in the crystal lattice, which is dictated by intermolecular forces.

Parameter2-oxo-2-phenylethyl benzoate2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate
Formula C15H12O3C16H13FO4
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 9.0299 (13)9.3523 (2)
b (Å) 14.116 (2)10.1949 (2)
c (Å) 9.6379 (14)15.6465 (4)
β (°) 90.564 (3)118.842 (2)
Volume (ų) 1228.4 (3)1306.77 (5)
Dihedral Angle between Phenyl Rings (°) 86.09 (9)84.28 (8)
Dominant Intermolecular Interactions C-H···O hydrogen bondsC-H···F and C-H···O hydrogen bonds, C-H···π interactions, F···F contacts
Melting Point (K) 390–391387–388

Table 1: Comparison of crystallographic and physical data for non-fluorinated and fluorinated phenacyl benzoates.[2][4]

The data reveals several key differences. While both compounds crystallize in the same monoclinic system and space group, their unit cell dimensions and angles differ, leading to a larger unit cell volume for the fluorinated analog. This is expected due to the presence of the additional fluorine and methoxy groups. The dihedral angle between the two phenyl rings in each molecule is similar, suggesting that the overall molecular conformation is not drastically altered by the substitutions.

The most significant divergence lies in the nature of the intermolecular interactions that govern the crystal packing.

G cluster_non_fluorinated Non-Fluorinated Phenacyl Benzoate cluster_fluorinated Fluorinated Phenacyl Benzoate NF_mol Molecule NF_interaction C-H···O Hydrogen Bond NF_mol->NF_interaction NF_mol2 Molecule NF_mol2->NF_interaction NF_dimer Dimer Formation (R22(10) ring motif) NF_interaction->NF_dimer leads to F_mol Molecule F_interaction1 C-H···O Hydrogen Bond F_mol->F_interaction1 F_interaction2 C-H···F Hydrogen Bond F_mol->F_interaction2 F_interaction3 C-H···π Interaction F_mol->F_interaction3 F_mol2 Molecule F_mol2->F_interaction1 F_interaction4 F···F Contact F_mol2->F_interaction4 F_mol3 Molecule F_mol3->F_interaction2 F_mol3->F_interaction4 F_network 3D Network F_interaction1->F_network contribute to F_interaction2->F_network contribute to F_interaction3->F_network contribute to F_interaction4->F_network contribute to

Figure 2: Comparison of intermolecular interactions in non-fluorinated and fluorinated phenacyl benzoates.

In the crystal structure of 2-oxo-2-phenylethyl benzoate, the molecules are linked by pairs of C-H···O hydrogen bonds to form dimers.[4] This interaction creates a specific ring motif (R22(10)) that is a common feature in the crystal packing of carboxylic acid derivatives.

In contrast, the fluorinated analog, 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, exhibits a more complex network of intermolecular interactions. In addition to C-H···O hydrogen bonds, the presence of the fluorine atom introduces C-H···F hydrogen bonds.[2] Furthermore, the crystal structure is stabilized by C-H···π interactions and short F···F contacts (2.7748 (14) Å).[2] This diverse array of weak interactions results in the formation of a three-dimensional network, a more intricate packing arrangement compared to the dimeric structure of the non-fluorinated compound.

This highlights a key principle of fluorine in crystal engineering: it can introduce new, directional intermolecular interactions that lead to significantly different and often more complex solid-state architectures.

Impact on Physicochemical Properties

The observed differences in crystal packing directly influence the macroscopic properties of the compounds.

  • Melting Point: The melting point of the non-fluorinated phenacyl benzoate is slightly higher (390–391 K) than that of the fluorinated analog (387–388 K).[2][4] While a multitude of factors influence melting point, the more efficient packing in the dimeric structure of the non-fluorinated compound, driven by strong C-H···O hydrogen bonds, could contribute to its slightly higher thermal stability compared to the more complex, but potentially less tightly packed, 3D network of the fluorinated analog.

Experimental Protocol: Synthesis of 2-oxo-2-phenylethyl benzoate

This protocol is based on the procedure described by Fun et al. (2011).[4]

Materials:

  • Benzoic acid (1.0 g, 0.008 mol)

  • Sodium carbonate (0.95 g, 0.009 mol)

  • 2-bromo-1-phenylethanone (1.7 g, 0.009 mol)

  • Dimethylformamide (DMF) (10 ml)

  • Ethanol (for recrystallization)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a suitable reaction flask, add benzoic acid (1.0 g), sodium carbonate (0.95 g), and dimethylformamide (10 ml).

  • Stir the mixture at room temperature until the benzoic acid and sodium carbonate are fully dissolved.

  • Add 2-bromo-1-phenylethanone (1.7 g) to the reaction mixture.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), cool the reaction mixture.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain colorless, needle-shaped crystals of 2-oxo-2-phenylethyl benzoate.

  • Dry the crystals under vacuum. (Yield: 1.91 g, 97.4%; m.p: 390–391 K).[4]

Conclusion

The comparative analysis of 2-oxo-2-phenylethyl benzoate and its fluorinated analog, 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, provides a clear and compelling illustration of the profound influence of fluorination on molecular structure and solid-state properties. The introduction of a single fluorine atom fundamentally alters the landscape of intermolecular interactions, shifting the crystal packing from a simple dimeric motif to a complex three-dimensional network. This structural reorganization, in turn, impacts the physicochemical properties of the material, such as its melting point.

For researchers in drug development and materials science, this case study underscores the importance of considering not just the electronic effects of fluorination, but also its role in directing supramolecular assembly. The ability to predictably control crystal packing through strategic fluorination opens up avenues for the rational design of crystalline materials with tailored properties, from pharmaceuticals with improved bioavailability to organic electronics with enhanced performance.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2025, August 10). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Inorganic Chemistry Research. (2023, September 3). Synthesis of Symmetrical Phenacyl Benzoate Derivatives via Ruthenium Hydride–Catalyzed C–C. [Link]

  • National Center for Biotechnology Information. (2019, April 23). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. [Link]

  • Royal Society of Chemistry. (n.d.). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. [Link]

  • American Chemical Society. (2022, January 4). Intermolecular Interactions of Organic Fluorine Seen in Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Link]

  • ResearchGate. (n.d.). Intermolecular Interactions of Organic Fluorine Seen in Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • American Chemical Society. (2022, January 11). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O═C Hydrogen Bonds. [Link]

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